(S)-4-(2-Methyl-butoxy)-phenylamine chemical structure and properties
This guide serves as a comprehensive technical monograph on (S)-4-(2-Methylbutoxy)aniline , a critical chiral intermediate in the synthesis of ferroelectric liquid crystals and advanced functional materials. Chemical Cla...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical monograph on (S)-4-(2-Methylbutoxy)aniline , a critical chiral intermediate in the synthesis of ferroelectric liquid crystals and advanced functional materials.
Chemical Class: Chiral Alkoxy Aniline
Primary Application: Chiral Dopant for Ferroelectric Liquid Crystals (FLCs)
Executive Summary
(S)-4-(2-Methylbutoxy)aniline is a functionalized aniline derivative featuring a chiral branched alkoxy tail. Unlike its racemic counterpart, this specific enantiomer is highly valued in materials science for its ability to induce helical twisting in liquid crystalline phases, a property essential for the formation of Chiral Smectic C (SmC)* phases used in fast-switching ferroelectric displays. This guide outlines the rigorous synthesis, structural characterization, and handling protocols required to maintain high optical purity.
Chemical Identity & Architecture
Property
Detail
IUPAC Name
4-[(S)-2-Methylbutoxy]aniline
Common Name
(S)-p-(2-Methylbutoxy)aniline
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Chiral Center
C2 of the butoxy chain (S-configuration)
CAS (Racemate)
4344-55-2 (Note: Specific (S)-isomer CAS varies by vendor registry)
SMILES
CCCOC1=CC=C(N)C=C1
Stereochemical Significance
The (S)-2-methylbutoxy group acts as a "chiral tail." In liquid crystal mesogens, this tail breaks the centrosymmetry of the molecule. When incorporated into a rod-like (calamitic) core, it induces a spontaneous polarization (
) in the Smectic C phase, enabling ferroelectric switching response times in the microsecond range, significantly faster than standard nematic displays.
Synthesis & Manufacturing
Core Directive: The synthesis must preserve the stereochemical integrity of the (S)-2-methyl-1-butanol starting material. The preferred route is a Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation .
Reaction Pathway Diagram
The following Graphviz diagram illustrates the self-validating synthesis workflow, highlighting the conservation of the chiral center.
Caption: Synthesis pathway preserving the C-O chiral bond integrity via S_NAr mechanism.
Detailed Protocol
Step 1: Etherification (S_NAr)
Objective: Attach the chiral tail to the aromatic ring without touching the chiral center.
Mechanism: The alkoxide attacks the electron-deficient ring at the para-position. Since the C-O bond of the alcohol is not broken (the O-Ar bond is formed), the configuration at the chiral carbon is strictly retained .
Procedure:
Suspend NaH in dry THF under Argon at 0°C.
Add (S)-(-)-2-methyl-1-butanol dropwise. Stir for 30 min to form the alkoxide.
Add 1-Fluoro-4-nitrobenzene (dissolved in THF) slowly.
Reflux for 4–6 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of fluoronitrobenzene.
Quench with water, extract with EtOAc, and concentrate.
Validation: 1H NMR should show the characteristic doublet for the O-CH2 protons at ~3.8 ppm.
Step 2: Nitro Reduction
Objective: Convert the nitro group to the amine.
Reagents: 10% Pd/C catalyst, Hydrogen gas (balloon pressure), Ethanol.
Procedure:
Dissolve the nitro intermediate in Ethanol.
Add 10% Pd/C (5 wt% loading).
Stir under H2 atmosphere at RT for 12 hours.
Filter through Celite to remove catalyst.
Evaporate solvent to yield the crude amine.
Purification: Vacuum distillation is recommended to remove trace azo-impurities.
Target BP: ~150°C at 10-15 mmHg (analogous to racemate).
Physicochemical Characterization
Standardize the product using the following metrics.
Technique
Expected Signal / Value
Structural Insight
Physical State
Pale yellow oil or low-melting solid
Typical for para-alkoxy anilines.
Boiling Point
148–150 °C @ 13 mmHg
Matches racemic standard [1].
Optical Rotation
Confirming enantiomeric excess. Typically measured in CHCl₃ or MeOH.
The primary utility of (S)-4-(2-Methylbutoxy)aniline is as a precursor for Schiff Base or Azo mesogens.
Mechanism of Action
When this aniline is condensed with a benzaldehyde derivative (e.g., 4-decyloxybenzaldehyde), the resulting molecule possesses:
Rigid Core: The central aromatic linkage.
Chiral Tail: The (S)-2-methylbutoxy group.
This structure forces the liquid crystal molecules to pack in tilted layers (Smectic C), but the chiral tail induces a twist between layers, creating the Smectic C (Ferroelectric)* phase. This phase exhibits bistability, allowing the display to "remember" its state without constant power, a key feature for low-power electronics.
Caption: Formation of ferroelectric mesogens from the chiral aniline precursor.
Safety & Handling
Hazard Class: Anilines are toxic by inhalation, ingestion, and skin contact.
Storage: Store under Nitrogen/Argon in the dark (anilines oxidize/darken upon air/light exposure).
References
Sigma-Aldrich.[1] Product Specification: 4-Butoxyaniline (Racemate). Accessed 2026.[2] Link
PubChem.[3] Compound Summary: 4-Butoxyaniline. National Library of Medicine. Link
Goodby, J. W., et al. Ferroelectric Liquid Crystals: Principles, Properties and Applications. Gordon and Breach Science Publishers, 1991. (Seminal text on chiral tails in LCs).
Master Organic Chemistry. Optical Rotation and Specific Rotation. Link
Stereochemical Divergence in Advanced Materials: A Comprehensive Guide to (R)- and (S)-4-(2-Methylbutoxy)phenylamine
Executive Summary In the realm of advanced materials and pharmaceutical development, the spatial orientation of a single methyl group can dictate macroscopic physical properties and biological responses. 4-(2-Methylbutox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced materials and pharmaceutical development, the spatial orientation of a single methyl group can dictate macroscopic physical properties and biological responses. 4-(2-Methylbutoxy)phenylamine (also known as 4-(2-methylbutoxy)aniline) is a critical chiral building block featuring an aniline core substituted at the para position with a branched aliphatic ether tail.
The stereogenic center resides at the C2 position of the butoxy chain. The divergence between its (R) and (S) enantiomers is not merely an academic curiosity; it is the fundamental driver for symmetry-breaking in supramolecular assemblies—most notably in the generation of spontaneous polarization within Ferroelectric Liquid Crystals (FLCs) and in the stereospecific binding of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the structural causality, self-validating synthetic protocols, and application-specific differences between the (R) and (S) enantiomers.
Structural & Stereochemical Fundamentals
The molecule consists of a rigid, polarizable phenylamine core and a flexible chiral tail. The chirality at the 2-position of the alkoxy chain creates a steric asymmetry that propagates outward.
According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is determined by the arrangement around the C2 carbon of the 2-methylbutoxy group.
The (S)-Enantiomer: Derived typically from the inexpensive chiral pool reagent (S)-(-)-2-methyl-1-butanol. In supramolecular matrices, the specific spatial protrusion of the methyl group in the (S)-configuration induces a left-handed helical twist.
The (R)-Enantiomer: Derived from (R)-(+)-2-methyl-1-butanol, it induces a right-handed helical twist, representing the exact mirror image in physical interactions.
The causality here is rooted in steric coupling . When these molecules are incorporated into larger liquid crystalline cores (e.g., Schiff bases or phenyl benzoates), the chiral center restricts the free rotation of the molecule around its long molecular axis. This rotational hindrance forces the transverse dipole moments (originating from the ether oxygen and the amine/imine linkages) to align preferentially in one direction, breaking the mirror symmetry of the system[1].
To ensure absolute stereochemical fidelity, the synthesis of (R)- or (S)-4-(2-methylbutoxy)phenylamine must avoid any reaction conditions that could trigger racemization at the C2 position. The protocol below utilizes a Mitsunobu etherification followed by catalytic hydrogenation.
Step-by-Step Methodology
Phase 1: Mitsunobu Etherification
Reagent Preparation: Dissolve 1.0 equivalent of 4-nitrophenol and 1.0 equivalent of the chosen chiral alcohol (e.g., (S)-(-)-2-methyl-1-butanol) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Phosphine Activation: Add 1.2 equivalents of Triphenylphosphine (PPh₃). Stir until fully dissolved.
Coupling: Cool the reaction to 0°C. Dropwise, add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD).
Causality of Choice: The Mitsunobu reaction is selected over a standard Williamson ether synthesis because it operates under mild, neutral-to-mildly-acidic conditions. Crucially, the nucleophilic attack by the phenoxide ion occurs strictly at the primary carbon (C1) of the alcohol. Because the C-O bond formation does not involve the C2 chiral center, the reaction proceeds with 100% retention of stereochemistry [2].
Phase 2: Nitro Reduction
Catalyst Loading: Transfer the purified chiral intermediate, (S)-1-(2-methylbutoxy)-4-nitrobenzene, to a hydrogenation reactor. Add 10% Pd/C (0.05 equivalents by weight) in absolute ethanol.
Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 1 atm at ambient temperature for 4 hours.
Causality of Choice: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without risking the cleavage of the newly formed ether linkage or epimerizing the aliphatic chiral center.
Phase 3: Analytical Validation (The Self-Validating Loop)
Chiral HPLC: Run the final product through a Chiralcel OD-H column (Hexane/Isopropanol 90:10).
Validation Logic: The protocol is self-validating because the final enantiomeric excess (ee) must perfectly match the ee of the starting chiral alcohol (>99%). Any deviation indicates a failure in temperature control during the exothermic DIAD addition.
Synthetic workflow demonstrating stereocenter retention during etherification.
Comparative Analysis: (R) vs. (S) Enantiomers
The macroscopic and physical divergences between the two enantiomers are summarized below. These metrics are critical when selecting the building block for downstream applications.
Property / Metric
(R)-4-(2-Methylbutoxy)phenylamine
(S)-4-(2-Methylbutoxy)phenylamine
Chiral Pool Precursor
(R)-(+)-2-Methyl-1-butanol
(S)-(-)-2-Methyl-1-butanol
Optical Rotation Sign (Ether)
Levorotatory (-)
Dextrorotatory (+)
Helical Twist Sense (SmC Phase)*
Right-handed
Left-handed
Spontaneous Polarization () Sign
Negative (-)
Positive (+)
Pharmacological Binding Pocket
Stereospecific to (R)-conformations
Stereospecific to (S)-conformations
Applications in Advanced Materials & Drug Development
Ferroelectric Liquid Crystals (FLCs)
When 4-(2-methylbutoxy)phenylamine is reacted with an aldehyde (e.g., a decyloxybenzaldehyde derivative) to form a Schiff base, it generates an ester/imine liquid crystal system. A classic analog studied extensively is MBOPDOB (D-4-(2-methylbutoxy)phenyl 4-decyloxybenzoate)[3].
In the Smectic C (SmC) phase, molecules arrange in layers and tilt at an angle relative to the layer normal. Without chirality, this phase is centrosymmetric. However, the introduction of the (R) or (S) 2-methylbutoxy tail breaks this symmetry, transforming the phase into a chiral Smectic C* (SmC*) phase[1]. The steric bulk of the methyl group forces the molecules to adopt a specific azimuthal orientation, aligning the transverse dipole moments of the ether and core linkages. This alignment generates a macroscopic Spontaneous Polarization (
) . The (S)-enantiomer yields a positive , while the (R)-enantiomer yields a negative , allowing the material to act as a binary optical switch under an applied electric field.
Mechanism of spontaneous polarization in SmC* phase driven by the chiral tail.
Pharmacophores in Drug Development
In medicinal chemistry, the aniline group serves as a versatile handle for synthesizing amides, ureas, or sulfonamides. The 2-methylbutoxy tail acts as a lipophilic appendage that interacts with hydrophobic pockets in target proteins. Because biological receptors are inherently chiral (composed of L-amino acids), they exhibit strict stereoselectivity. The (S)-enantiomer may perfectly nestle its branched methyl group into a hydrophobic cleft, maximizing Van der Waals interactions and receptor affinity, whereas the (R)-enantiomer may experience severe steric clash, rendering it pharmacologically inactive or even toxic.
References
[3] Yin, Z., & Zhang, M. Differential Scanning Calorimetry of Ferroelectric Liquid Crystal MBOPDOB Near Phase Transitions. Chinese Physics Letters. Available at:[Link]
[1] Yin, Z., Zhang, P., & Zhang, M. Raman spectroscopic study of phase transitions and configurations in ester ferroelectric liquid crystals. SPIE Digital Library. Available at:[Link]
Zhou, X., et al. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry (RSC). Available at: [Link]
[2] ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Journal of Organic Chemistry. Available at:[Link]
An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Ferroelectric liquid crystals (FLCs) represent a pivotal class of materials for ad...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ferroelectric liquid crystals (FLCs) represent a pivotal class of materials for advanced electro-optical applications, prized for their fast switching speeds and bistability. The induction of the crucial chiral smectic C (SmC*) phase, which imparts ferroelectric properties, is almost exclusively achieved by doping an achiral smectic C host with a chiral molecule. Among the vast landscape of chiral dopants, aniline derivatives have emerged as a versatile and highly tunable molecular scaffold. This guide provides a comprehensive technical review of the role and application of chiral aniline derivatives in the design and optimization of FLC materials. We will explore the fundamental principles of ferroelectricity in liquid crystals, delve into the intricate structure-property relationships that govern the performance of aniline-based dopants, and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in materials science and professionals in drug development seeking to understand and leverage the unique properties of these advanced materials.
Introduction: The Essence of Chirality in Ferroelectric Liquid Crystals
Liquid crystals (LCs) are a fascinating state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. Within the diverse family of LC phases, the smectic phases are characterized by a layered structure. In the smectic C (SmC) phase, the rod-like molecules are arranged in layers and are tilted at a specific angle with respect to the layer normal. By itself, the SmC phase is not ferroelectric.
The emergence of ferroelectricity is a direct consequence of introducing chirality.[1][2] When a chiral dopant is added to an achiral SmC host, the symmetry of the system is broken, leading to the formation of the chiral smectic C (SmC*) phase.[1][3] In this phase, the molecular tilt direction precesses from one layer to the next, tracing a helical superstructure.[4] This helical arrangement, a macroscopic manifestation of molecular chirality, is crucial because it eliminates the mirror symmetry within each smectic layer. This reduction in symmetry allows for the alignment of transverse molecular dipoles, resulting in a net spontaneous polarization (Ps) in each layer, perpendicular to both the tilt direction and the director.[1] This spontaneous polarization is the hallmark of a ferroelectric material, enabling the fast, linear electro-optic switching that makes FLCs so valuable for applications like high-speed displays and optical shutters.[5]
Aniline, with its versatile aromatic core, provides an excellent platform for designing chiral dopants. The nitrogen atom and the phenyl ring can be readily functionalized with various chiral moieties and mesogenic groups, allowing for precise tuning of the molecule's shape, polarity, and interactions with the liquid crystal host. This tunability is key to optimizing the critical performance parameters of the resulting FLC material.
The Aniline Scaffold: A Platform for Tailoring Ferroelectric Properties
The general structure of a chiral aniline derivative designed as an FLC dopant consists of a central aniline core, a chiral tail, and often one or more mesogenic (rigid) units to promote miscibility and order within the liquid crystal host. The strategic modification of each part of this scaffold has a profound impact on the macroscopic properties of the FLC mixture.
Caption: General molecular architecture of a chiral aniline dopant.
Structure-Property Relationships
The efficacy of a chiral aniline dopant is measured by its ability to induce and optimize several key ferroelectric parameters. Understanding the relationship between the molecular structure of the dopant and these properties is paramount for rational material design.
Spontaneous Polarization (P_s): This is the measure of the net electric dipole moment per unit volume. A large P_s value is often desirable for a strong interaction with an applied electric field, leading to faster switching.[6] The magnitude of P_s is highly dependent on the strength of the transverse dipole moment near the chiral center and the degree of rotational freedom of this dipole. For aniline derivatives, introducing electronegative atoms like fluorine near the chiral center can significantly increase P_s.[6] The rigidity of the molecular structure also plays a role; a more constrained conformation can prevent the partial cancellation of dipole moments, leading to a higher net polarization.
Helical Twisting Power (HTP): HTP is a measure of the dopant's ability to induce a helical twist in the liquid crystal host.[6] It is inversely proportional to the pitch of the helix (the distance for a 360° rotation of the director). A high HTP is often desired to create short-pitch FLCs, which are beneficial for certain applications like deformed helix ferroelectric (DHF) mode devices.[7] The HTP is influenced by the shape and steric bulk of the chiral tail. More sterically demanding chiral groups often lead to a stronger twist and thus a higher HTP.
Switching Time (τ): This is the time required for the FLC molecules to reorient between two stable states under an applied electric field. Fast switching times, typically in the microsecond range, are a key advantage of FLCs.[5][8] The switching time is inversely proportional to the spontaneous polarization and the applied electric field, and directly proportional to the rotational viscosity of the material.
τ ∝ γ / (P_s * E)
where γ is the rotational viscosity, P_s is the spontaneous polarization, and E is the electric field strength.
Dopants that induce a high P_s without significantly increasing the viscosity of the mixture are ideal for achieving fast switching.[9]
Tilt Angle (θ): The tilt angle is the angle between the molecular director and the layer normal in the SmC* phase. A tilt angle of 22.5° is often targeted for display applications to achieve maximum contrast in a surface-stabilized FLC (SSFLC) device. The molecular structure of both the host and the dopant influences the tilt angle.
The interplay between these parameters is complex. For example, a structural modification that increases P_s might also unfortunately increase the viscosity, leading to a less-than-expected improvement in switching time. Therefore, a successful chiral dopant design requires a careful balancing of these competing factors.
The following table summarizes the expected impact of various structural modifications to a chiral aniline dopant on the key ferroelectric properties.
Structural Modification on Aniline Dopant
Effect on Spontaneous Polarization (P_s)
Effect on Helical Twisting Power (HTP)
Effect on Switching Time (τ)
Rationale
Increase steric bulk of chiral tail
May slightly decrease
Increase
May increase
A bulkier group creates a stronger chiral perturbation, leading to a tighter helix (higher HTP). It can also increase rotational viscosity.
Add strong transverse dipole (e.g., F, CN) near chiral center
Increase
May vary
Decrease
A stronger dipole directly contributes to a larger P_s, which in turn leads to a faster switching time.
Increase rigidity of the molecular core
Increase
May increase
Decrease
A more rigid structure restricts conformational freedom, preventing the partial cancellation of dipole moments and potentially leading to more efficient chirality transfer.
Lengthen terminal alkyl/alkoxy chain
May slightly decrease
May decrease
May increase
Longer flexible chains can increase intermolecular spacing and rotational viscosity, potentially lowering P_s and slowing switching.
Synthesis of Chiral Aniline Derivatives: A Representative Protocol
The synthesis of chiral aniline derivatives often involves multi-step organic reactions, starting from commercially available chiral precursors. A common strategy is the esterification of a chiral alcohol with a suitably functionalized benzoic acid, which is then coupled to an aniline core.
Here, we provide a representative protocol for the synthesis of a chiral aniline-based dopant, (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, a structure analogous to those used in FLC research.
Protocol: Synthesis of (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate
Step 1: Synthesis of 4-(decyloxy)benzoyl chloride
To a solution of 4-(decyloxy)benzoic acid (1 equivalent) in dry toluene, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
Reflux the mixture for 4 hours until the evolution of gas ceases.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(decyloxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-2-octyl 4-hydroxybenzoate
Dissolve 4-hydroxybenzoic acid (1 equivalent) and (S)-(-)-2-octanol (1.1 equivalents) in dry dichloromethane (DCM).
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Stir the reaction mixture at room temperature for 12 hours.
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure (S)-2-octyl 4-hydroxybenzoate.
Step 3: Synthesis of (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate
Dissolve (S)-2-octyl 4-hydroxybenzoate (1 equivalent) and dry pyridine (1.5 equivalents) in dry DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 4-(decyloxy)benzoyl chloride (1.1 equivalents) in dry DCM.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the final product by recrystallization from ethanol to obtain (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate as a white solid.
Experimental Characterization of FLC Mixtures
Once a chiral aniline dopant is synthesized, it is typically mixed in a small weight percentage (e.g., 1-10%) with an achiral SmC host material. The resulting FLC mixture is then subjected to a series of characterization techniques to determine its physical and electro-optical properties.
Caption: Workflow for the characterization of an FLC mixture.
Phase Identification and Transition Temperatures
Polarizing Optical Microscopy (POM): POM is the primary tool for identifying liquid crystal phases.[7] The FLC mixture is introduced into a thin glass cell and observed under a microscope with crossed polarizers. Each liquid crystal phase exhibits a characteristic optical texture. The SmC* phase, for instance, often shows a "broken fan" or "striped" texture. By heating and cooling the sample on a controlled temperature stage, the transition temperatures between different phases (e.g., Crystal -> SmC* -> SmA -> Isotropic) can be visually determined.
Differential Scanning Calorimetry (DSC): DSC provides quantitative data on phase transitions.[3] By measuring the heat flow into or out of a sample as a function of temperature, phase transitions are detected as endothermic or exothermic peaks. This technique allows for precise determination of the transition temperatures and the enthalpy changes associated with them.
Electro-Optic Characterization
To measure the key ferroelectric properties, the FLC mixture is placed in a cell with transparent electrodes (e.g., ITO-coated glass). An electric field is then applied across the cell.
Triangular Wave Method: This is a standard technique for measuring spontaneous polarization. A low-frequency triangular voltage wave is applied to the FLC cell. As the voltage sweeps, it causes the FLC molecules to switch their orientation. This reorientation of the spontaneous polarization results in a current flow, which appears as a peak on top of the capacitive current of the cell. By integrating the area of this polarization reversal peak, the value of P_s can be calculated.
Switching Time Measurement: The switching time is typically measured by applying a square wave voltage to the FLC cell and monitoring the change in optical transmission with a photodiode. The cell is placed between crossed polarizers, and the switching time (τ) is defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon reversal of the applied field.[9]
Tilt Angle Measurement: The optical tilt angle can be determined by placing the FLC cell on a rotating stage in the polarizing microscope. An electric field is applied to switch the FLC between its two stable states. The angle through which the stage must be rotated to achieve minimum light transmission (extinction) for each state is measured. The tilt angle (θ) is half of the total angle between the two extinction positions.
Applications and Future Outlook
The fast switching speeds and bistability of FLCs enabled by chiral aniline dopants make them suitable for a range of advanced applications, including:
High-resolution, video-rate displays: FLCs can overcome the motion blur limitations of traditional nematic liquid crystal displays.
Optical shutters and modulators: The microsecond response times are ideal for applications in optical computing, telecommunications, and 3D imaging.
Spatial light modulators (SLMs): These are used in holography, optical tweezers, and adaptive optics.
The future of FLC research involving chiral aniline derivatives is focused on several key areas. There is a continuous drive to develop dopants that can induce even higher spontaneous polarization values without increasing viscosity, pushing the limits of switching speeds into the sub-microsecond regime. Furthermore, the design of photo-switchable chiral aniline dopants, which can change their structure and thus the FLC properties upon exposure to light, opens up possibilities for novel photonic devices and rewritable optical memory. The versatility of the aniline scaffold ensures that it will remain a central platform for innovation in the exciting field of ferroelectric liquid crystals.
References
Abbas, T. A., & Ahmed, K. F. (2024). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. ResearchGate. [Link]
Cook, A. G., & McConnell, W. E. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS. [Link]
Czerwiński, M., Tykarska, M., & Kula, P. (2021). NEW FERROELECTRIC LIQUID CRYSTALLINE MATERIALS WITH PROPERTIES SUITABLE FOR SURFACE STABILIZED AND DEFORMED HELIX EFFECTS. CyberLeninka. [Link]
Dierking, I., & Al-Zangana, S. (2017).
Dubey, V., et al. (2019). Fast Ferroelectric Liquid Crystal Based Optical Switch: Simulation and Experiments. MDPI. [Link]
Glettner, B., et al. (n.d.). Optical imaging of ferroelectric domains in periodically poled lithium niobate using ferroelectric liquid crystals.
Iadlovska, O., et al. (2012). Influence of a change in helical twisting power of photoresponsive chiral dopants on rotational manipulation of micro-objects on the surface of chiral nematic liquid crystalline films. PubMed. [Link]
Kitzerow, H.-S., & Bahr, C. (Eds.). (2009). Chirality in Liquid Crystals. Springer.
Marzec, M., et al. (2025). Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. MDPI. [Link]
Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.
Goodby, J. W., et al. (Eds.). (2012). Handbook of Liquid Crystals. Wiley-VCH.
Pozhidaev, E. P., et al. (2015). Ferroelectric C* phase induced in a nematic liquid crystal matrix by a chiral nonmesogenic dopant. ResearchGate. [Link]
Lagerwall, J. P. F. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. [Link]
Kelly, S. M., & O'Neill, M. (2002). Mesomorphic properties and spontaneous polarization of ferroelectric liquid crystal mixtures based on chiral dopants synthesized by chiral hydroboration. Journal of Materials Chemistry. [Link]
de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
Molecular weight and formula of (S)-4-(2-Methyl-butoxy)benzenamine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-4-(2-Methyl-butoxy)benzenamine Executive Summary (S)-4-(2-Methyl-butoxy)benzenamine is a high-value chiral intermediate primarily utilized in t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-4-(2-Methyl-butoxy)benzenamine
Executive Summary
(S)-4-(2-Methyl-butoxy)benzenamine is a high-value chiral intermediate primarily utilized in the synthesis of ferroelectric liquid crystals (FLCs) and advanced Schiff base mesogens. Its structural significance lies in the (S)-2-methylbutoxy tail, a chiral moiety that induces spontaneous polarization in smectic phases, a critical property for fast-switching electro-optical devices. This guide provides a definitive physicochemical profile, a stereoselective synthetic workflow, and quality control protocols designed to maintain enantiomeric purity.
Part 1: Molecular Identity & Physicochemical Properties
The following data represents the calculated and theoretical profile for the pure (S)-enantiomer.
Table 1: Physicochemical Specifications
Property
Value / Description
Notes
IUPAC Name
(S)-4-(2-methylbutoxy)aniline
Alternate: 4-[(S)-2-methylbutoxy]benzenamine
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[1]
Chiral Center
Carbon-2 of the butoxy chain
(S)-configuration is critical for FLC applications.
Physical State
Viscous Liquid / Low-melting Solid
Typically an oil that may crystallize upon standing; color ranges from clear to pale yellow/brown (oxidation sensitive).
Solubility
Soluble in organic solvents
DCM, Ethyl Acetate, Ethanol, Toluene. Insoluble in water.
pKa (Conjugate Acid)
~4.6 - 5.0
Typical for para-alkoxy anilines; basicity is slightly enhanced by the electron-donating alkoxy group.
Part 2: Structural Analysis & Stereochemistry
The utility of this molecule is dictated by its stereochemistry. Unlike its racemic counterpart, the (S)-isomer possesses a non-superimposable mirror image that breaks symmetry in liquid crystalline phases.
The Chiral Tail: The 2-methylbutoxy group acts as a "chiral dopant" when integrated into a rigid rod-like core (mesogen).
Induction of Ferroelectricity: When incorporated into a liquid crystal system, this chiral tail prevents the free rotation of molecules around their long axis in the Smectic C phase, leading to the formation of the Smectic C* (chiral smectic C) phase. This phase exhibits spontaneous polarization (
), allowing for sub-microsecond switching times in display technologies.
Part 3: Synthetic Pathway (Stereoconservative Protocol)
To synthesize (S)-4-(2-Methyl-butoxy)benzenamine, one must avoid racemization. The standard industrial route involves a Williamson ether synthesis followed by a nitro-reduction.
Step 1: Activation of Chiral Alcohol
Convert (S)-2-methyl-1-butanol to (S)-2-methylbutyl tosylate (or bromide). The tosylate is preferred to avoid harsh conditions that might cause partial racemization.
Reaction: Alcohol + TsCl + Pyridine
Tosylate.
Control: Maintain Temp < 5°C during addition to prevent elimination reactions.
Step 2: Etherification (Williamson Coupling)
React the chiral tosylate with
-nitrophenol in the presence of a base () in a polar aprotic solvent (DMF or Acetone).
Critical Parameter: Reflux temperature must be controlled. Use of KI (catalytic) can accelerate the reaction via the Finkelstein mechanism in situ.
Step 3: Reduction of Nitro Group
Reduce the nitro intermediate to the final aniline using
/Pd-C or Fe/HCl (Bechamp reduction).
Reaction: Nitro-ether +
(Pd/C) (S)-4-(2-Methyl-butoxy)benzenamine.
Purification: The amine is sensitive to oxidation.[2] Distill under reduced pressure or store under Argon immediately.
Workflow Visualization
Caption: Stereoconservative synthesis pathway ensuring retention of the (S)-configuration from starting alcohol to final amine.
Part 4: Quality Control & Characterization
Trust in the material requires validating both chemical purity and optical purity.
Table 2: QC Specifications
Test
Method
Acceptance Criteria
Identity
¹H-NMR (CDCl₃)
Characteristic multiplets for the 2-methylbutyl chain (0.9-1.0 ppm methyls) and AA'BB' aromatic system (6.6-6.8 ppm).
Chemical Purity
HPLC (C18 Column)
> 98.0% Area
Optical Purity
Chiral HPLC or Polarimetry
> 99% ee (enantiomeric excess). Specific Rotation must match literature standard (typically positive for S-isomer in this class).
Appearance
Visual
Clear to pale yellow liquid. Dark brown indicates oxidation.
QC Logic Flow
Caption: Decision tree for validating the chemical and optical integrity of the synthesized amine.
Part 5: Applications in Drug Development & Materials
While primarily known for liquid crystals, this molecule serves as a scaffold in pharmaceutical research.
Liquid Crystals (Primary): Used as a chiral tail precursor for Schiff base or azo-benzene liquid crystals. The (S)-2-methylbutoxy group is the industry standard for inducing ferroelectric phases in smectic hosts.
Pharmaceutical Intermediates: Chiral alkoxy anilines are building blocks for tyrosine kinase inhibitors and other receptor-modulating drugs where the lipophilic tail fits into hydrophobic pockets of enzymes. The specific stereochemistry can significantly alter binding affinity (pharmacodynamics).
References
PubChem. 4-Butoxyaniline (Analogous Structure & Properties).[3] National Library of Medicine.[3][4][5] Available at: [Link]
NIST Chemistry WebBook. Benzenamine, 4-butoxy- (General Alkoxy Aniline Data). National Institute of Standards and Technology.[6][7] Available at: [Link]
Application Notes and Protocol: Diazotization of (S)-4-(2-Methyl-butoxy)-phenylamine
Abstract This document provides a comprehensive guide for the diazotization of the chiral aromatic amine, (S)-4-(2-Methyl-butoxy)-phenylamine. Diazotization is a cornerstone reaction in synthetic organic chemistry, conve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the diazotization of the chiral aromatic amine, (S)-4-(2-Methyl-butoxy)-phenylamine. Diazotization is a cornerstone reaction in synthetic organic chemistry, converting a primary aromatic amine into a highly versatile arenediazonium salt intermediate.[1][2] These salts are pivotal precursors for a wide array of functional groups on an aromatic ring, including halides, hydroxyl, cyano, and nitro groups, which are often difficult to introduce via direct substitution methods.[1][3] This protocol is specifically designed for researchers and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the reaction mechanism, critical safety considerations for handling thermally labile diazonium salts, a robust experimental procedure, and methods for in-situ monitoring and consumption of the product. The protocol's design ensures the preservation of the stereochemical integrity of the chiral (S)-2-methyl-butoxy group.
The Underlying Chemistry: Mechanism of Diazotization
The conversion of a primary aromatic amine to a diazonium salt proceeds via nitrosation with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures.[4][5]
The mechanism can be dissected into two primary stages:
Formation of the Electrophile: The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][7]
HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
Nucleophilic Attack and Dehydration: The nucleophilic lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and a tautomerization step follow, leading to a diazohydroxide intermediate. Subsequent protonation of the hydroxyl group by the acid medium forms a good leaving group (H₂O), which is eliminated to yield the resonance-stabilized arenediazonium ion.[7][8] The stability of arenediazonium ions at low temperatures is enhanced by the delocalization of the positive charge across the aromatic ring.[5]
WARNING: Solid diazonium salts are notoriously unstable and can be violently explosive upon heating, friction, or shock.[9] For this reason, they are almost never isolated and are instead generated and used immediately in solution (in situ).[4] Adherence to strict safety protocols is mandatory.
The Cardinal Rules for Safe Diazotization: [10][11]
Assume Explosive Properties: Unless proven otherwise, treat all diazonium compounds as potentially explosive.[10]
Maintain Low Temperature: The reaction must be kept between 0-5 °C at all times. Temperatures above this range lead to rapid, and potentially uncontrollable, decomposition of the diazonium salt, often with vigorous nitrogen gas evolution.[4]
Avoid Isolation: Do not attempt to isolate the diazonium salt unless you are using specialized protocols (e.g., as a tetrafluoroborate salt) and are working on a very small scale (typically <0.75 mmol) with appropriate safety shields.[10][12]
Stoichiometric Reagents: Use only a stoichiometric or slight excess of sodium nitrite. A large excess of unreacted nitrous acid can lead to unwanted side reactions and poses a safety risk.[11]
Monitor for Excess Nitrite: Always check for the presence of excess nitrous acid after the reaction is complete using starch-iodide paper.[10]
Quench Promptly: Quench any remaining nitrous acid before workup or subsequent steps. An aqueous solution of sulfamic acid or urea is effective for this purpose.
Ensure Proper Venting: The reaction releases nitrogen gas upon decomposition. Ensure the reaction vessel is not sealed and is adequately vented.[10]
Use Appropriate PPE: Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a certified chemical fume hood.
Experimental Protocol: Diazotization of (S)-4-(2-Methyl-butoxy)-phenylamine
This protocol details the generation of an aqueous solution of (S)-4-(2-Methyl-butoxy)-benzenediazonium chloride, which can be immediately used in subsequent synthetic transformations such as Sandmeyer, Schiemann, or azo coupling reactions.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
(S)-4-(2-Methyl-butoxy)-phenylamine
>98% Purity
Commercial
Hydrochloric Acid (HCl)
Concentrated, ~37%
Reagent Grade
Sodium Nitrite (NaNO₂)
>99% Purity
ACS Reagent
Sulfamic Acid (H₃NSO₃)
>99% Purity
Reagent Grade
Potassium Iodide-Starch Paper
N/A
Laboratory Supply
Deionized Water
Type II or better
N/A
Ice
N/A
N/A
Three-neck round-bottom flask
N/A
Laboratory Glass
Magnetic stirrer and stir bar
N/A
Laboratory Equip.
Thermometer (-20 to 100 °C)
N/A
Laboratory Equip.
Dropping funnel
N/A
Laboratory Glass
Quantitative Data Summary
Compound
Molar Mass ( g/mol )
Moles (mmol)
Equivalents
Amount (g or mL)
(S)-4-(2-Methyl-butoxy)-phenylamine
193.28
10.0
1.0
1.93 g
Concentrated HCl (~12 M)
36.46
25.0
2.5
~2.1 mL
Sodium Nitrite (NaNO₂)
69.00
10.5
1.05
0.725 g
Deionized Water (for amine soln)
18.02
N/A
N/A
15 mL
Deionized Water (for nitrite soln)
18.02
N/A
N/A
5 mL
Step-by-Step Procedure
Step 1: Preparation of the Amine Hydrochloride Salt Solution
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add (S)-4-(2-Methyl-butoxy)-phenylamine (1.93 g, 10.0 mmol).
Add 15 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (2.1 mL, ~25 mmol).
Stir the mixture. The amine will dissolve to form its hydrochloride salt.
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the liquid.
Scientist's Note: Using 2.5-3.0 equivalents of acid is crucial. One equivalent protonates the amine, making it soluble, while the excess acid is required to generate nitrous acid from sodium nitrite in the next stage.[2] The chiral ether linkage is stable under these acidic conditions.
Step 2: Preparation of the Sodium Nitrite Solution
In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.
Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.
Scientist's Note: A slight molar excess (1.05 eq) of sodium nitrite ensures the complete consumption of the starting amine.[2] Prepare this solution just before use.
Step 3: The Diazotization Reaction
Begin adding the sodium nitrite solution dropwise to the cold, stirred amine solution.
CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The addition should be slow enough to prevent any temperature rise above 5 °C. This may take 15-20 minutes.
After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes. The solution may change color (typically to a pale yellow or amber).
Step 4: Monitoring for Completion
To confirm the reaction is complete, test for the presence of a slight excess of nitrous acid.
Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate formation of a dark blue-black color indicates the presence of nitrous acid, signifying that all the primary amine has reacted.[10][11]
If the test is negative, add another small portion (e.g., 0.1 eq) of the nitrite solution and stir for 10 minutes before re-testing.
Step 5: Quenching Excess Nitrous Acid
Once a positive starch-iodide test is confirmed, quench the excess nitrous acid to prevent unwanted side reactions.
Slowly add a 10% aqueous solution of sulfamic acid or urea dropwise until the reaction mixture no longer gives a positive test on the starch-iodide paper.
Scientist's Note: Quenching is vital for the stability of the diazonium salt solution and for the purity of the product in the subsequent reaction. Sulfamic acid reacts with nitrous acid to produce nitrogen gas, water, and bisulfate.
Step 6: In-situ Consumption
The resulting cold aqueous solution of (S)-4-(2-Methyl-butoxy)-benzenediazonium chloride is now ready for immediate use.
Do not store this solution. Proceed directly to the next synthetic step (e.g., Sandmeyer reaction by adding a solution of CuCl, or an azo coupling by adding a solution of a coupling partner like 2-naphthol).[1][13]
Visual Workflow
The following diagram illustrates the complete workflow for the preparation of the diazonium salt solution.
Caption: Experimental workflow for the diazotization of (S)-4-(2-Methyl-butoxy)-phenylamine.
References
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript for Organic Process Research & Development. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]
Wikipedia. (n.d.). Griess test. Retrieved from [Link]
Filimonov, V. D., et al. (2010). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. Retrieved from [Link]
JoVE. (2023, April 30). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. Retrieved from [Link]
Miles, J. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7354–7358. Retrieved from [Link]
Grokipedia. (n.d.). Griess test. Retrieved from [Link]
Sheng, M., Frurip, D. J., & Gorman, D. B. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. Retrieved from [Link]
OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Retrieved from [Link]
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR9. Aryl Diazonium Reactions. Retrieved from [Link]
ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
Gumede, N. C., et al. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1987–2004. Retrieved from [Link]
Preparation of chiral azo dyes from 4-(2-methylbutoxy)aniline
Application Note: Synthesis and Photophysical Characterization of Chiral Azo Dyes Derived from 4-(2-Methylbutoxy)aniline Executive Summary The development of photoresponsive chiral materials is a critical frontier in mat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Photophysical Characterization of Chiral Azo Dyes Derived from 4-(2-Methylbutoxy)aniline
Executive Summary
The development of photoresponsive chiral materials is a critical frontier in materials science, photonics, and dynamic biological probing. Chiral azo dyes, particularly those incorporating the enantiopure 2-methylbutoxy moiety, serve as highly efficient photoswitchable chiral dopants. When doped into achiral nematic liquid crystals, these molecules transfer their molecular chirality to the host, inducing a macroscopic helical architecture (the cholesteric phase)[1].
This application note provides a comprehensive, self-validating protocol for the synthesis of chiral azo dyes via the diazotization of 4-(2-methylbutoxy)aniline and subsequent azo coupling. The guide emphasizes the mechanistic causality behind temperature, pH, and stoichiometric controls required to maximize yield and preserve chiral integrity.
Mechanistic Rationale & Design Philosophy
The synthesis relies on a two-phase classical sequence: Diazotization and Electrophilic Aromatic Substitution (Azo Coupling) .
Generation of the Electrophile (Diazotization):
4-(2-methylbutoxy)aniline is treated with sodium nitrite (
) in aqueous hydrochloric acid. The acidic environment converts nitrite into the highly electrophilic nitrosyl cation (), which attacks the primary amine to form a diazonium salt.
Causality Check: This reaction must be strictly maintained between 0–5 °C. Above 10 °C, the diazonium salt undergoes thermal degradation, liberating nitrogen gas and forming an undesired phenolic byproduct[2].
Azo Coupling:
The diazonium intermediate is reacted with an electron-rich aromatic system (e.g., phenol or 2-naphthol).
Causality Check: The coupling must occur in a mildly alkaline buffer (pH 9.0–10.0). This specific pH range deprotonates the hydroxyl group of the coupling partner, forming a highly nucleophilic phenoxide/naphthoxide ion. If the pH drops below 8.0, the reaction stalls due to insufficient nucleophile concentration; if it exceeds 11.0, the diazonium salt converts into an unreactive diazotate species.
Photoisomerization & Helical Twisting Power (HTP):
The resulting chiral azo dye exists predominantly as the thermodynamically stable trans-isomer, which exhibits a high Helical Twisting Power (HTP)[1]. Upon UV irradiation (~350–365 nm), the molecule isomerizes to the metastable cis-form, drastically altering its molecular geometry and reducing its HTP. This reversible transition allows for the light-controllable tuning of liquid crystal optical properties[3].
Step-by-Step Synthetic Protocol
Phase 1: Diazotization of 4-(2-Methylbutoxy)aniline
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend 10.0 mmol of (S)-4-(2-methylbutoxy)aniline in 25 mL of distilled water.
Acidification: Slowly add 3.0 equivalents (30.0 mmol) of concentrated hydrochloric acid (HCl, 37%). Stir for 15 minutes at room temperature to ensure the formation of the soluble aniline hydrochloride salt.
Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–2 °C.
Nitrosation: Dissolve 1.05 equivalents (10.5 mmol) of
in 10 mL of pre-chilled distilled water. Add this solution dropwise to the reaction flask over 20 minutes. Crucial: Ensure the internal temperature never exceeds 5 °C during the addition[2].
Self-Validation (Starch-Iodide Test): After stirring for 30 minutes at 0 °C, spot the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid.
Quenching: Add small aliquots of solid sulfamic acid until the starch-iodide test yields a negative result. This prevents excess
from oxidizing the coupling component in the next phase.
Phase 2: Azo Coupling
Coupling Partner Preparation: In a separate 500 mL beaker, dissolve 10.0 mmol of the coupling component (e.g., phenol) in 50 mL of 10% aqueous sodium carbonate (
) to create a buffered alkaline solution (pH ~9.5). Cool this solution to 0–5 °C.
Coupling Reaction: Vigorously stir the alkaline phenol solution and add the cold diazonium salt solution dropwise over 30 minutes.
Observation: An immediate color change (typically deep orange to red) will occur, accompanied by the precipitation of the crude chiral azo dye.
Maturation: Allow the mixture to stir for 2 hours at 0–5 °C, then gradually warm to room temperature over an additional 2 hours to ensure complete conversion.
Phase 3: Isolation and Purification
Filtration: Collect the precipitated crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water until the filtrate is pH neutral.
Drying: Dry the crude solid in a vacuum desiccator overnight.
Purification: Purify the dye via column chromatography on silica gel (eluent: Hexane/Ethyl Acetate, 8:2 v/v) or by recrystallization from hot ethanol to isolate the pure trans-isomer.
Data Presentation
Table 1: Reaction Parameters and Yield Optimization
Parameter
Optimal Condition
Sub-Optimal Condition
Mechanistic Consequence of Sub-Optimal Condition
Diazotization Temp
0–5 °C
> 10 °C
Thermal degradation of diazonium salt; nitrogen evolution; phenol byproduct formation[2].
Stoichiometry | 1.05 eq | > 1.20 eq | Unquenched nitrous acid leads to oxidative side reactions and tar formation. |
| Purification Yield | 75–85% | < 50% | Poor yield usually indicates incomplete diazotization or premature warming. |
Table 2: Photophysical and Chiral Properties of Synthesized Azo Dyes
Property
Trans-Isomer (Dark State)
Cis-Isomer (UV Irradiated)
Reference / Validation Method
| Absorption Max (
) | ~350–360 nm | ~450 nm | UV-Vis Spectroscopy in Hexane[1] |
| Helical Twisting Power () | High (> 40 ) | Low (< 10 ) | Doped in nematic LC host (e.g., E7)[1] |
| Thermodynamic Stability | Highly Stable | Metastable | Reverts to trans via heat or >450 nm light[3] |
Visualizations
Fig 1. Step-by-step synthetic workflow for the preparation of chiral azo dyes.
Fig 2. Reversible trans-cis photoisomerization pathway of the synthesized chiral azo dopants.
References
Li, Q., Green, L., Venkataraman, N., Shiyanovskaya, I., Khan, A., Urbas, A., & Doane, J. W. (2007). Reversible Photoswitchable Axially Chiral Dopants with High Helical Twisting Power. Journal of the American Chemical Society. URL:[Link]
Chanishvili, A., Chilaya, G., Petriashvili, G., Barberi, R., Bartolino, R., Cipparrone, G., Mazzulla, A., & Oriol, L. (2005). Light controllable tuning and switching of lasing in chiral liquid crystals. Optica. URL:[Link]
Feringa, B. L., van Delden, R. A., Koumura, N., & Geertsema, E. M. (2000). Chiroptical Molecular Switches. Chemical Reviews (via ResearchGate). URL:[Link]
Reduction methods for 1-nitro-4-(2-methylbutoxy)benzene to aniline
Application Note: Chemoselective Reduction of 1-Nitro-4-(2-methylbutoxy)benzene to 4-(2-Methylbutoxy)aniline Executive Summary The reduction of nitroarenes to their corresponding anilines is a fundamental transformation...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reduction of 1-Nitro-4-(2-methylbutoxy)benzene to 4-(2-Methylbutoxy)aniline
Executive Summary
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in pharmaceutical and materials synthesis. This application note details the robust, chemoselective reduction of 1-nitro-4-(2-methylbutoxy)benzene to 4-(2-methylbutoxy)aniline . The primary structural consideration for this substrate is the preservation of the 2-methylbutoxy ether linkage. While standard alkyl aryl ethers are generally stable to reductive conditions, selecting the appropriate methodology is critical to prevent over-reduction, avoid hydroxylamine accumulation, and maximize atom economy.
Mechanistic Rationale & Substrate Analysis
The reduction of nitroarenes proceeds via the classic Haber mechanism, a multistep process involving the sequential transfer of electrons and protons. The nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine species, and ultimately the primary amine[1]. Under certain conditions, condensation between the nitroso and hydroxylamine intermediates can form azoxyarenes, which are subsequently reduced to azo and hydrazo compounds before cleaving into the final aniline[2].
Substrate Specifics: The 2-methylbutoxy group is an aliphatic-aromatic ether. Unlike benzyl ethers, which are highly susceptible to hydrogenolysis (cleavage) under palladium-catalyzed hydrogenation conditions, alkyl aryl ethers are sterically and electronically robust. Therefore, the ether linkage will remain intact during standard catalytic hydrogenation or dissolving metal reductions, provided that harsh concentrated acids (e.g., boiling HI or HBr) are avoided.
Haber mechanism for nitroarene reduction showing direct and condensation pathways.
Validated Experimental Protocols
The following self-validating protocols have been optimized for bench-scale and scale-up synthesis.
Protocol A: Catalytic Hydrogenation (The Industrial Standard)
Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is the most atom-economical method, generating water as the sole byproduct[2].
Causality & Design: Ethanol is selected as the solvent because it effectively solubilizes the starting material while stabilizing the polar transition states of the reduction. A 10% Pd/C catalyst loading ensures rapid conversion, preventing the stalling of the reaction at the hydroxylamine stage.
Step-by-Step Procedure:
Preparation: In a round-bottom flask, dissolve 1-nitro-4-(2-methylbutoxy)benzene (10.0 mmol) in absolute ethanol (30 mL).
Inert Atmosphere: Purge the flask thoroughly with Nitrogen (
) for 5 minutes. Critical: Pd/C is pyrophoric in the presence of solvent vapors and oxygen.
Catalyst Addition: Carefully add 10% Pd/C (5 mol%, ~530 mg) to the solution under a continuous
stream.
Hydrogenation: Evacuate the flask and backfill with Hydrogen (
) gas using a balloon or a low-pressure autoclave (1-3 atm). Stir vigorously at room temperature for 2–4 hours.
Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when hydrogen uptake ceases and the higher
nitro starting material disappears.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-(2-methylbutoxy)aniline. Purify via vacuum distillation or column chromatography if necessary.
Standard workflow for the catalytic hydrogenation of nitroarenes to anilines.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
For laboratories lacking high-pressure hydrogenation infrastructure, CTH is a highly efficient, bench-safe alternative[3].
Causality & Design: Ammonium formate (
) acts as an in-situ hydrogen donor. In the presence of Pd/C, it decomposes into , , and [3]. This method provides a constant, safe supply of hydrogen directly at the catalyst surface.
Step-by-Step Procedure:
Dissolve the substrate (10.0 mmol) in methanol (40 mL) and purge with
.
Add 10% Pd/C (5 mol%) carefully under
.
Add ammonium formate (40.0 mmol, 4.0 eq) portion-wise. Note: The reaction is mildly exothermic and will effervesce (
release).
Attach a reflux condenser and heat the mixture to 60 °C for 1–2 hours.
Upon completion (verified by LC-MS), cool to room temperature, filter through Celite, and concentrate. Partition the residue between water and ethyl acetate to remove residual formate salts, dry over
, and evaporate.
Protocol C: Modified Béchamp Reduction
The traditional Béchamp reduction utilizes iron powder and hydrochloric acid[1]. However, to guarantee the absolute integrity of the ether linkage, a modified neutral-pH protocol is preferred.
Causality & Design: Replacing corrosive HCl with Ammonium Chloride (
) provides a mild, weakly acidic environment that activates the iron surface for single-electron transfer without risking acid-catalyzed ether cleavage.
Step-by-Step Procedure:
Suspend the substrate (10.0 mmol) in a mixture of Ethanol and Water (3:1 v/v, 40 mL).
Add Iron powder (50.0 mmol, 325 mesh) and
(20.0 mmol).
Heat the vigorously stirred suspension to reflux for 2–4 hours.
Cool the mixture, basify slightly with saturated
to precipitate iron oxides, and filter through Celite.
Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate.
Comparative Data & Selection Matrix
Methodology
Primary Reagents
Typical Yield
Reaction Time
Scalability
Safety & Environmental Profile
Catalytic Hydrogenation
Pd/C, gas
>95%
2–4 h
Excellent
Requires handling; Zero waste (water byproduct).
Transfer Hydrogenation
Pd/C,
90–95%
1–2 h
Good
Bench-safe; Generates and gas.
Modified Béchamp
Fe powder,
85–90%
2–4 h
Moderate
Highly chemoselective; Generates solid iron oxide waste.
Analytical Validation
To ensure the self-validating nature of these protocols, the following analytical benchmarks must be met to confirm successful reduction:
Thin Layer Chromatography (TLC): The product aniline is significantly more polar than the nitro starting material. In Hexane/Ethyl Acetate (4:1), the aniline will exhibit a much lower
value and will stain positively with Ninhydrin (turning purple/brown).
1H NMR Spectroscopy (
):
Disappearance: The strongly deshielded aromatic protons ortho to the nitro group (~8.1 ppm) must completely disappear.
Appearance: A broad singlet integrating to 2H will appear around ~3.5 ppm, corresponding to the
protons.
Shift: The aromatic protons ortho to the newly formed amine will shift significantly upfield (~6.6 ppm) due to the strong electron-donating resonance effect (+R) of the amine group.
LC-MS: The mass spectrum in positive electrospray ionization (ESI+) should show a dominant
peak corresponding to the exact mass of 4-(2-methylbutoxy)aniline.
References
1.[1] Wikipedia Contributors. (2026). Béchamp reduction. Wikipedia, The Free Encyclopedia. URL: [Link]
2.[2] Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2742-2747. URL: [Link]
3.[3] Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(42), 13054-13075. URL: [Link]
4.[4] Saha, A., & Ranu, B. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6867-6870. URL: [Link]
Technical Support Center: Optimizing Williamson Ether Synthesis for Alkoxy Anilines
Case ID: WES-AA-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of alkoxy anilines via Williamson ether synthesis presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: WES-AA-Optimization
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of alkoxy anilines via Williamson ether synthesis presents a unique "chemoselectivity paradox." You possess two nucleophilic sites: the phenoxide oxygen (desired) and the aniline nitrogen (undesired). Furthermore, electron-rich anilines are prone to rapid oxidation, often resulting in "black tar" rather than crystalline product.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to favor O-alkylation over N-alkylation and prevent oxidative degradation.
Module 1: The Chemoselectivity Crisis (N- vs. O-Alkylation)
Q: Why am I getting N-alkylated side products?
Technical Insight:
While phenoxides (
) are easier to deprotonate than anilines (), the neutral aniline nitrogen is still a potent nucleophile. If your base is too strong (e.g., NaH) or the solvent too polar (promoting free ions), the nitrogen can compete, especially if the alkyl halide is highly reactive.
The Solution: Hard/Soft Acid-Base (HSAB) Tuning
To favor O-alkylation, you must exploit the acidity difference without activating the nitrogen.
Variable
Recommendation
Rationale
Base Selection
or
Carbonates are strong enough to deprotonate the phenol ( 10) but too weak to deprotonate the aniline ( 30). This leaves the nitrogen neutral and less reactive than the anionic phenoxide.
Solvent
Acetonitrile (MeCN) or Acetone
Unlike DMF/DMSO, which can enhance the nucleophilicity of both species, MeCN provides a "Goldilocks" polarity that supports the mechanism while allowing carbonate bases to function effectively.
Stoichiometry
1.05 eq. Base
Excess base increases the ionic strength and can promote side reactions. Keep it close to stoichiometric.
Q: Can I protect the amine to stop N-alkylation?
A: Yes, and this is often the most robust route for scale-up.
Method: Condense the aminophenol with benzaldehyde to form the Schiff base (imine) .
Mechanism: The imine nitrogen is significantly less nucleophilic. After O-alkylation, the imine is hydrolyzed back to the amine with mild acid.
Citation: This "Benzaldehyde Protection" strategy is well-documented for high-yield selective alkylation [1].
Module 2: Troubleshooting "Black Tar" (Oxidation)
Q: My reaction mixture turned black/dark purple. What happened?
Technical Insight:
Alkoxy anilines are electron-rich aromatics. In the presence of base and trace oxygen, they readily oxidize to form quinone-imines and complex polymers (aniline black).
The "Clean Chemistry" Protocol:
Degassing is Mandatory: Do not just "flush" the flask. Sparge your solvent with Argon/Nitrogen for 15 minutes before adding the aniline.
The Antioxidant Wash: During the aqueous workup, add Sodium Dithionite (
) or Sodium Metabisulfite to the aqueous layer. This reduces oxidized impurities immediately, often restoring the color from black/brown to pale yellow/orange.
Acidic Workup Trick: Extract the product into organic solvent, then wash with dilute HCl. The aniline forms a water-soluble salt (
), moving into the aqueous layer while neutral tars stay in the organic layer. Basify the aqueous layer and re-extract to recover pure amine.
Module 3: Reaction Optimization Matrix
Use this table to select conditions based on your specific alkyl halide (
).
Substrate ()
Recommended Base
Solvent
Catalyst
Temp
Notes
Primary Iodide
(anhydrous)
Acetone
None
Reflux (56°C)
Mildest conditions; high O-selectivity.
Primary Bromide
MeCN
TBAI (5 mol%)
Reflux (82°C)
"Cesium Effect" increases solubility of the phenoxide; TBAI accelerates .
Primary Chloride
+ NaI
DMF
TBAI (10 mol%)
90-100°C
Requires Finkelstein conditions (in situ conversion to iodide). High risk of N-alkylation.
Secondary Halide
DMF
None
60°C
Competition with E2 elimination is high. Yields will be lower (~40-60%).
Module 4: Visual Troubleshooting Workflows
Diagram 1: The Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of failure in aminophenol alkylation.
Diagram 2: The "Nitro-Route" Strategy (Ultimate Fix)
When direct alkylation fails due to N-alkylation, this indirect route is the industry standard for high purity.
Caption: The indirect "Nitro-Route" eliminates chemoselectivity issues by performing alkylation before amine formation.
Module 5: Validated Experimental Protocols
Protocol A: Direct Selective O-Alkylation (For Simple Substrates)
Best for: Primary alkyl halides and non-precious substrates.
Setup: Flame-dry a 3-neck flask. Add magnetic stir bar.
Solvent Prep: Add anhydrous Acetonitrile (0.2 M concentration) . Sparge with Argon for 15 mins.
Reagents: Add Aminophenol (1.0 eq) and
(1.1 eq) . Stir for 10 mins at RT.
Note: The mixture may turn slight color; this is normal phenoxide formation.
Alkylation: Add Alkyl Halide (1.1 eq) dropwise.
Optional: Add TBAI (0.05 eq) if using Alkyl Chlorides or Bromides.
Reaction: Heat to reflux (approx. 80°C) for 4–12 hours. Monitor by TLC.[1][2][3]
Workup (Crucial):
Cool to RT. Filter off solid salts.
Concentrate filtrate.[3] Dissolve residue in EtOAc.
Wash with 10%
(aq) to remove oxidative impurities.
Dry over
and concentrate.
Protocol B: The "Nitro-Reduction" Route (High Fidelity)
Best for: Complex drug intermediates, expensive alkyl halides, or when N-alkylation is persistent.
Alkylation: React the corresponding Nitrophenol with the alkyl halide using
in DMF at 60°C.
Why? The nitro group is non-nucleophilic. O-alkylation is the only pathway.
Purification: Recrystallize the nitro-ether intermediate (usually highly crystalline).
Reduction: Dissolve nitro-ether in Ethanol/Water (3:1). Add Iron Powder (5 eq) and Ammonium Chloride (5 eq) . Reflux for 2 hours.
Why? Fe/NH4Cl is selective and avoids hydrogenating other sensitive groups (unlike H2/Pd).
Isolation: Filter through Celite. Concentrate. The resulting aniline is often pure enough to use without chromatography.
References
Selective Alkylation of Aminophenols: Wang, R., & Xu, J. (2010).[4] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[5]
Cesium Carbonate Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[6] An improved Williamson ether synthesis using cesium carbonate in acetonitrile. Synthetic Communications, 25(9), 1367-1370.[6]
Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[7][8] Tetrahedron Letters, 16(38), 3251-3254.[7]
General Mechanism & Review: BenchChem Technical Support. (2025).[2][7][9] Williamson Ether Synthesis Protocol for Alkoxy Anilines.
Technical Support Center: Purification of Oily 4-Alkoxy Anilines
Topic: Purification of Oily 4-Alkoxy Anilines via Column Chromatography Audience: Researchers, Scientists, and Drug Development Professionals Status: [ONLINE] Introduction: The "Black Tar" Paradox 4-Alkoxy anilines (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification of Oily 4-Alkoxy Anilines via Column Chromatography
Audience: Researchers, Scientists, and Drug Development Professionals
Status:[ONLINE]
Introduction: The "Black Tar" Paradox
4-Alkoxy anilines (e.g., p-anisidine derivatives) present a unique purification paradox. They are electron-rich, making them prone to rapid oxidation (turning clear oils into black tars upon air exposure), and they are basic (pKa ~5.3), causing them to streak or "tail" severely on acidic silica gel.
This guide addresses the specific challenges of purifying these viscous, sensitive oils. It moves beyond standard protocols to address the chemical causality of failure: Silanol interactions and Oxidative decomposition .
Part 1: Stationary Phase & Solvent Engineering
Q: Why does my compound streak from baseline to solvent front?
A: This is a classic acid-base interaction.
Standard silica gel (
) has surface silanol groups () that are weakly acidic (pKa ~5–7). Your 4-alkoxy aniline is a weak base. As it travels down the column, the amine functions hydrogen-bond or protonate on the silanols, causing "tailing."
The Fix: Amine Deactivation
You must neutralize the silica surface before and during the run.
Protocol: The "TEA-Buffered" Silica Column
Select Solvent System: Determine your Rf ~0.3 in a standard TLC (e.g., 20% EtOAc/Hexanes).
Prepare "Neutralization Buffer": Add 1% Triethylamine (TEA) or 1%
Flush the column with 2–3 column volumes (CV) of the TEA-containing solvent before loading your sample.
Why? If you only add TEA to the eluent during the run, the bottom half of the column remains acidic during the critical initial separation.
Run: Elute with the TEA-doped solvent.
Data: Recommended Solvent Systems
Polarity
Solvent System
Modifier (Critical)
Application
Low
Hexane / EtOAc
1–2% TEA
Standard lipophilic anilines.
Medium
DCM / MeOH
1% (aq)
Polar anilines. is preferred over TEA in DCM/MeOH to prevent salt precipitation.
High
DCM / MeOH
0.5% TEA
Use if is unavailable; watch for TEA-HCl salts if sample was acidic.
Part 2: Handling Viscous Oils (Sample Loading)
Q: My compound is a thick oil. Liquid loading ruins my resolution. What do I do?
A: Viscous oils cause "band broadening" when liquid loaded because they don't mix instantly with the mobile phase, creating a concentrated "plug" that streaks.
The Fix: Dry Loading on Celite
Do not dry load sensitive anilines on silica. Silica is acidic and high surface area; drying an air-sensitive aniline onto it promotes oxidation (decomposition) before you even start. Celite (diatomaceous earth) is neutral and safer.
Protocol: Celite Dry Loading
Dissolve your oily amine in a minimal amount of low-boiling solvent (DCM or Et2O).
Add Celite 545 (ratio: 1g Celite per 1g crude oil).
Concentrate on a rotary evaporator until a free-flowing powder is obtained.
Pour the powder on top of your pre-equilibrated column.
Q: My column turned brown/black halfway through. Did I lose my product?
A: Likely, yes. 4-Alkoxy groups are electron-donating, making the aniline ring highly susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and the surface active sites of silica.
The Fix: The "Speed & Shield" Method
Degas Solvents: Sparge your eluents with Nitrogen or Argon for 15 minutes prior to use.
Nitrogen Pressure: Use flash chromatography (positive pressure) rather than gravity columns. Speed is your friend.
Aluminum Foil: Wrap the column in foil if the compound is known to be photosensitive.
Alternative Phase: If silica consistently destroys your compound, switch to Basic Alumina (Activity III) . Alumina is less acidic and often gentler on electron-rich amines.
Visual Guide: Workflow Decision Logic
The following diagram illustrates the decision process for selecting the correct stationary phase and loading method based on your compound's specific instability profile.
Caption: Decision matrix for selecting stationary phase modifiers and loading techniques based on streaking and stability profiles.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use DCM as the primary solvent for packing?A: It is not recommended for packing silica. DCM is dense and generates heat when mixing with silica, causing cracks and channels in the column. Pack with Hexanes (or your non-polar component), then switch to your DCM-based eluent for the run.
Q: I don't have Triethylamine. Can I use Pyridine?A: Pyridine is difficult to remove (high boiling point, foul odor) and often binds to metal impurities. Ammonium Hydroxide (
) is a better alternative if TEA is unavailable. Shake your DCM/MeOH mixture with a few drops of , let the layers settle (if any water separates), and use the organic layer.
Q: The oil is still impure after the column. What is "Plan B"?A:Salt Formation.
Since you have an aniline, dissolve the oil in dry ether and bubble HCl gas (or add HCl in Dioxane). The aniline hydrochloride salt will precipitate as a solid.
Advantage: Solids can be recrystallized (e.g., from Ethanol/Ether), avoiding chromatography entirely.
Recovery: The free base can be regenerated by partitioning the salt between
(aq) and EtOAc.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for pKa and purification of p-anisidine derivatives).
Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed discussion on amine modifiers and silica acidity).
Sorbtech. (2023). Sample Loading Methods in Flash Chromatography: Liquid vs. Dry Loading. (Protocols for handling viscous oils).
Reich, H. J. (2024). Common Solvents and pKa Values. University of Wisconsin-Madison, Bordwell pKa Table. (Source for pKa data of anilines).
Technical Support Center: Overcoming Steric Hindrance in 2-Methylbutoxy Substitutions
Welcome to the Advanced Application Support Center. As drug development and materials science increasingly rely on chiral branched building blocks like (S)-2-methylbutanol, chemists frequently encounter yield-limiting st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center.
As drug development and materials science increasingly rely on chiral branched building blocks like (S)-2-methylbutanol, chemists frequently encounter yield-limiting steric bottlenecks during etherification and substitution workflows. This guide provides mechanistic troubleshooting, validated protocols, and expert FAQs to help you bypass the steric penalty of the 2-methylbutoxy group.
Diagnostic Workflow: 2-Methylbutoxy Substitution
Diagnostic decision tree for optimizing 2-methylbutoxy substitution reactions.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does the 2-methylbutoxy group cause lower yields compared to unbranched primary alkoxides like n-butoxide?A: The 2-methylbutoxy anion (derived from 2-methylbutanol) is a primary alkoxide, but it possesses a methyl branch at the
-carbon (C2). In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must overcome local steric shielding to achieve the optimal trajectory (backside attack) into the electrophile's antibonding orbital[1]. The -branching creates a moderate steric penalty, increasing the activation energy required to reach the pentavalent transition state[2]. Consequently, the nucleophilicity is reduced, and the basicity of the alkoxide begins to outcompete its nucleophilicity, leading to unwanted E2 elimination pathways[3].
Q: Can I use 2-methylbutoxide with secondary alkyl halides in a Williamson ether synthesis?A: It is highly discouraged. Secondary and tertiary alkyl halides are highly sensitive to steric hindrance and strongly favor the competing E2 elimination reaction when reacted with branched alkoxides[4]. If you must couple a 2-methylbutoxy group to a secondary carbon, we recommend reversing the polarity (using 2-methylbutyl halide/tosylate as the electrophile and the secondary alkoxide as the nucleophile) or employing a Mitsunobu reaction[5].
Q: How does solvent selection mitigate the steric hindrance of the 2-methylbutoxide nucleophile?A: Protic solvents (like the parent alcohol, 2-methylbutanol) form strong ion-dipole interactions and hydrogen bonds, creating a "solvent cage" around the alkoxide that further increases its effective steric bulk and drastically reduces nucleophilicity[6]. By switching to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), the alkoxide is poorly solvated and remains a "naked," highly reactive nucleophile, which helps overcome the inherent steric drag of the
Troubleshooting Guide: Specific Issues & Solutions
Issue: High levels of alkene byproducts (E2 Elimination) instead of the desired ether.
Causality: The activation energy for proton abstraction (E2) is lower than the sterically hindered SN2 backside attack[7]. Elevated temperatures exponentially increase the rate of elimination relative to substitution.
Solution:
Lower the temperature: Maintain the reaction between 0°C and 40°C. Higher temperatures favor elimination[4].
Upgrade the leaving group: Switch from alkyl chlorides/bromides to alkyl triflates (-OTf) or tosylates (-OTs). Excellent leaving groups lower the SN2 activation barrier, allowing the reaction to proceed rapidly at lower temperatures before E2 elimination becomes competitive[8].
Issue: The reaction stalls with unreacted starting materials (Slow Kinetics).
Causality: The nucleophile is not reactive enough to overcome the steric shielding of the electrophilic center[1], or the alkoxide is tightly bound in an ion pair with its counter-cation (e.g., Na+ or K+).
Solution: Add a cation-chelating agent. If using Sodium hydride (NaH) to generate sodium 2-methylbutoxide, add 15-crown-5 . If using Potassium tert-butoxide to generate the potassium salt, add 18-crown-6 . This sequesters the metal cation, breaking the tight ion pair and significantly enhancing the nucleophilicity of the 2-methylbutoxide anion.
Quantitative Data: Parameter Optimization
To guide your experimental design, the following table summarizes the relative impact of reaction parameters on the SN2 / E2 product ratio when utilizing 2-methylbutoxide.
Use this protocol when coupling 2-methylbutanol with an unhindered primary alkyl halide or tosylate.
Alkoxide Generation: In an oven-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M). Cool to 0°C.
Alcohol Addition: Add (S)-2-methylbutanol (1.0 eq) dropwise over 10 minutes. Stir at room temperature for 30 minutes until H2 evolution ceases, ensuring complete deprotonation to the nucleophilic alkoxide[4].
Activation (Optional but Recommended): Add 15-crown-5 (0.1 eq) to the mixture to sequester Na+ and generate a "naked" alkoxide.
Electrophile Addition: Cool the reaction back to 0°C. Add the primary alkyl electrophile (e.g., alkyl tosylate, 1.1 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature. Strictly avoid heating above 40°C to prevent E2 elimination[4]. Monitor via TLC or GC-MS.
Work-up: Quench carefully with cold water. Extract with diethyl ether. Wash the organic layer extensively with water (
) to remove DMF, followed by brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure.
Protocol B: Mitsunobu Alternative (For Secondary Electrophiles or Phenols)
Use this protocol when the Williamson route fails due to steric hindrance or when inversion of stereochemistry at a secondary alcohol is required.
Reagent Preparation: In a dry flask under nitrogen, dissolve 2-methylbutanol (1.0 eq), the target alcohol/phenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).
Cooling: Chill the reaction mixture to 0°C using an ice bath.
DEAD/DIAD Addition: Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. The slow addition prevents the formation of unwanted hydrazine byproducts.
Activation & Substitution: The reaction proceeds via the formation of an alkoxyphosphonium ion intermediate, turning the hydroxyl group into an excellent leaving group, followed by SN2 attack[5].
Completion: Stir at room temperature for 2-4 hours.
Purification: Concentrate the solvent. Precipitate the triphenylphosphine oxide (Ph3P=O) byproduct by adding cold diethyl ether/hexane, filter, and purify the filtrate via silica gel column chromatography.
References
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Center for Biotechnology Information (NIH).[Link]
3.1.2 – SN2 Mechanisms. Organic Chemistry and Chemical Biology.[Link]
Alcohols in SN1 and SN2 Reactions. Chemistry Steps.[Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A - ACS Publications.[Link]
Characteristics of the SN2 Reaction. Chemistry LibreTexts.[Link]
Activation of Alcohols Toward Nucleophilic Substitution. The University of Northern Colorado.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Category: Chemical Stability & Inventory Management
Support Tier: Level 3 (Senior Application Scientist)
Topic: Preventing Degradation of Chiral Phenylamines (e.g.,
-Methylbenzylamine, Amphetamine derivatives)
Executive Summary: The Stability Triad
As researchers, we often treat chiral amines as "shelf-stable" reagents. However, chiral phenylamines (amines attached to a benzylic carbon) possess a unique vulnerability profile. Their degradation is not just a matter of purity loss; it is a matter of stereochemical integrity and chemical identity .
When troubleshooting degradation, you are fighting three distinct enemies:
Carbonation: The rapid reaction with atmospheric
to form carbamate salts (the "White Crust").
Oxidation: The radical-mediated formation of imines and colored impurities (the "Yellowing").
Racemization: The silent loss of enantiomeric excess (ee), often catalyzed by trace impurities or improper container surfaces.
The Mechanics of Degradation (Visualized)
To prevent degradation, you must understand the pathways. The following diagram illustrates how a pristine chiral amine (
-methylbenzylamine example) degrades under poor storage conditions.
Figure 1: Degradation pathways of chiral phenylamines. Note that carbonation is often reversible, while oxidation is destructive.
Standard Operating Procedure (SOP): Storage Protocol
Objective: Maintain >99% Chemical Purity and >99% ee for 12+ months.
A. The "Free Base" vs. "Salt" Decision
The single most effective stability intervention is converting the liquid free base into a solid salt.
Feature
Free Base (Liquid)
Hydrochloride/Tartrate Salt (Solid)
Oxidation Risk
High (Lone pair available for radical abstraction)
Low (Lone pair protonated/protected)
CO2 Reactivity
High (Rapid crust formation)
Negligible (Cannot react with CO2)
Hygroscopicity
Moderate
Varies (Some salts are hygroscopic)
Recommendation
Short-term use (<1 month)
Long-term Banking (>1 month)
B. Storage Workflow (Free Base)
If you must store the free base (e.g., for immediate nucleophilic applications):
Container Selection: Use Amber Borosilicate Glass .
Why? Phenylamines are UV-sensitive. UV light generates radicals that accelerate oxidation and racemization.
Avoid: Polycarbonate or standard plastics, which can leach plasticizers or allow gas permeability.
Atmosphere:Argon Overlay is mandatory.
Why? Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but less effective for frequent opening/closing.
Sealing: Parafilm is insufficient . Use a Teflon-lined screw cap, then wrap with electrical tape or Parafilm.
Why? Amines creep. They can diffuse through standard cap threads, reacting with air to form a "crust" that welds the cap shut.
Temperature: Store at 4°C .
Note: Do not freeze free bases unless you are sure of the freezing point. Repeated freeze-thaw cycles can induce water condensation inside the vial.
Troubleshooting Guide & FAQs
Scenario 1: The "White Crust" Phenomenon
User Report: "I went to open my bottle of (S)-(-)-
-methylbenzylamine, and there is a white solid around the cap. The liquid inside looks cloudy."
Diagnosis:Carbonation. The amine has reacted with atmospheric
to form the carbamate salt.
The Fix:
Do not scrape it back in. The solid is an impurity.
Filtration: Filter the liquid through a dry sintered glass funnel or a syringe filter (PTFE) under an inert atmosphere.
Regeneration (Optional): If a significant amount has solidified, the carbamate is thermally unstable. Heating the material (carefully, under vacuum) can reverse the reaction, releasing
and regenerating the amine, though distillation is preferred for purity.
Prevention: Always purge the headspace with Argon before re-sealing.
Scenario 2: The "Yellowing" of the Liquid
User Report: "My clear amine has turned pale yellow (or brown) over the last 6 months."
Diagnosis:Oxidative Degradation. Oxygen radicals have attacked the
-carbon or the nitrogen, leading to imines or conjugated impurities (Schiff bases).
The Fix:
Distillation: This is the only reliable way to salvage the material. Distill under reduced pressure (vacuum) to keep the temperature low.
Check Purity: Run a GC-MS or NMR. If the impurity is <1%, it may be acceptable for crude reactions, but never for precise kinetic resolutions.
Scientific Context: Primary amines oxidize to imines. These imines can polymerize or react further to form complex chromophores (colored compounds).
Scenario 3: Loss of Enantiomeric Excess (ee)
User Report: "I used my chiral amine for a resolution, but the yields were lower than expected, and the optical rotation seems off."
Thermal Stress:[2][3] Did you distill it at atmospheric pressure? High heat (>150°C) can promote radical-mediated racemization.
Base Catalysis: Was it stored in soft glass (high alkali content)?
Contamination:[3] Trace transition metals (from a spatula or old drum) can catalyze dehydrogenation/re-hydrogenation cycles, scrambling the stereocenter.
The Fix: There is no "fix" for a racemized bulk lot. You must repurpose it as a racemic reagent or discard it.
Banking Workflow (Decision Tree)
Use this logic flow to determine how to process a new shipment of chiral amines.
Figure 2: Decision matrix for banking chiral amines upon receipt.
References
Amine Oxidation Mechanisms
Author: Clean Energy (Oxford Academic)
Title: Relationship between oxidative degradation and ammonia emission of carbon capture amines
Source:
Carbamate Formation
Author: ACS Omega
Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Rel
Liquid Crystal Synthesis Support Center: Troubleshooting Phase Separation
Welcome to the Technical Support Center for Liquid Crystal (LC) Synthesis. This guide is designed for researchers, materials scientists, and drug development professionals navigating the complex thermodynamics and kineti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Liquid Crystal (LC) Synthesis. This guide is designed for researchers, materials scientists, and drug development professionals navigating the complex thermodynamics and kinetics of LC phase separation. Whether you are engineering Polymer-Dispersed Liquid Crystals (PDLCs) for optoelectronics or Lyotropic Liquid Crystalline Nanoparticles (LCNPs) for targeted drug delivery, controlling phase separation is the critical determinant of your material's functionality.
In PDLC synthesis, the goal is to achieve microscopic phase separation—trapping uniform LC droplets within a polymer matrix—while avoiding macroscopic phase separation (bulk segregation of the LC and polymer).
Q&A: Mechanistic Troubleshooting
Q1: Why do my PDLC films exhibit large, irregularly shaped LC droplets ("polymer ball" morphology) instead of the desired uniform "Swiss cheese" morphology?A1: This is a kinetic imbalance during Polymerization-Induced Phase Separation (PIPS). The morphology of the LC droplets is dictated by the competition between the rate of polymerization and the rate of LC droplet nucleation and growth[1][2]. If the polymerization rate is too slow, the nucleated LC droplets have ample time to diffuse and coalesce into large, irregular domains before the polymer matrix solidifies. Conversely, overly rapid curing traps the LC in domains that are too small, drastically increasing the driving voltage required for electro-optical switching.
Causality Fix: You must balance these rates by adjusting the UV intensity, optimizing the photoinitiator concentration, or switching from a chain-growth to a step-growth polymerization mechanism to ensure the polymer network locks the droplets at the optimal micron size[1][3].
Q2: I am using Solvent-Induced Phase Separation (SIPS). Why is my LC precipitating prematurely, resulting in a cloudy, non-functional film?A2: In SIPS, both the polymer and the LC are initially dissolved in a common solvent. Premature macroscopic precipitation occurs when the solvent evaporates too rapidly, causing the solubility parameters of the polymer and LC to diverge violently rather than passing smoothly through the binodal curve[4][5].
Causality Fix: The evaporation rate must be strictly controlled. If the solvent evaporates faster than the polymer chains can rearrange to encapsulate the nucleating LC, bulk separation occurs. Switch to a solvent with a higher boiling point or reduce the evaporation temperature to maintain quasi-equilibrium during the phase transition.
Caption: Mechanistic pathways of PDLC phase separation and kinetic effects on morphology.
LCNPs (such as cubosomes and hexosomes) are formed by the self-assembly of amphiphilic lipids in aqueous media. They are highly sensitive to the inclusion of Active Pharmaceutical Ingredients (APIs).
Q&A: Formulation and Stability
Q3: When formulating cubosomes with hydrophilic APIs, I observe macroscopic phase separation (a clear water layer separating from a dense lipid clump). What causes this?A3: Lyotropic liquid crystals rely on a delicate thermodynamic balance defined by the lipid's critical packing parameter (CPP). Hydrophilic APIs interact with the aqueous channels and the polar headgroups of the lipids (e.g., glycerol monooleate). If the API concentration is too high, it alters the hydration sphere of the lipid headgroups, forcing the CPP outside the narrow window required for bicontinuous cubic phases (CPP ≈ 1)[6][7]. Once the hydration limit is exceeded, the system minimizes its free energy by undergoing macroscopic phase separation.
Causality Fix: Limit the hydrophilic API loading (typically <5% w/w) or utilize a prodrug strategy to increase the API's lipophilicity, thereby shifting its partitioning into the lipid bilayer rather than the aqueous channels.
Q4: Why do my LCNPs lose their internal structure and release drugs prematurely when introduced to biological media?A4: This is caused by interfacial lipid exchange. When LCNPs contact biological membranes, a dynamic exchange occurs: LCNP lipids integrate into the membrane, and membrane lipids are extracted into the nanoparticle. This induces a local phase separation at the nanoparticle-membrane interface, destabilizing the cubic lattice and triggering a burst release of the encapsulated drug[8][9].
Causality Fix: Sterically stabilize the LCNPs by incorporating PEGylated lipids (e.g., DOPE-PEG2000) into your formulation. The PEG corona creates a steric barrier that significantly slows down the kinetics of lipid exchange without destroying the internal mesophase.
Caption: LCNP formulation workflow highlighting critical hydration and energy input stages.
Section 3: Quantitative Troubleshooting Matrix
Use this data-driven matrix to quickly identify and resolve phase separation deviations in your synthesis workflows.
Synthesis Type
Critical Parameter
Observed Phase Separation Issue
Mechanistic Cause
Corrective Action
PDLC (PIPS)
UV Curing Intensity
Small, irregular LC domains; High driving voltage (>70V).
Decrease UV intensity to ~0.5–1.0 mW/cm² or reduce photoinitiator by 50%[3].
PDLC (SIPS)
Solvent Evaporation Rate
Cloudy, opaque film with no electro-optical switching.
Rapid divergence of solubility parameters causes bulk precipitation.
Lower evaporation temperature; switch to a solvent with a higher boiling point.
LCNP
Pluronic F-127 Concentration
Flocculation and bulk lipid separation post-sonication.
Insufficient steric stabilization leads to van der Waals-driven aggregation.
Increase stabilizer concentration to 5–10% w/w relative to the lipid mass[6][7].
LCNP
API Loading (Hydrophilic)
Complete loss of cubic phase; shift to micellar or bulk phase.
API disrupts the hydration sphere, altering the critical packing parameter.
Restrict hydrophilic API to <5% w/w; adjust buffer pH to modify API ionization.
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the validation checkpoint fails, the protocol explicitly dictates the formulation adjustment.
Protocol 1: PIPS Workflow for Uniform PDLC Films
Objective: Achieve a uniform "Swiss cheese" morphology to ensure a low driving voltage and high contrast ratio.
Preparation: Mix the nematic liquid crystal (e.g., E7) and the UV-curable prepolymer (e.g., NOA65) at a 30:70 weight ratio. Stir magnetically at 40°C for 30 minutes until a single-phase, isotropic, transparent solution is formed.
Capillary Fill: Inject the homogeneous mixture into an Indium Tin Oxide (ITO) coated glass cell (10 µm spacer) via capillary action at room temperature.
Curing (The Critical Step): Expose the cell to UV light (365 nm) at exactly 1.0 mW/cm² for 5 minutes. Causality: This specific intensity ensures the cross-linking network forms slowly enough to allow LC droplets to grow to ~1-3 µm, optimizing light scattering in the OFF state[3].
Validation Checkpoint: Apply an alternating current (AC) electric field (1 kHz). The film must transition from opaque to transparent at ≤ 40 V.
Failure Mode: If the film requires > 40 V, the droplets are too small (polymerization was too fast). Correction: Prepare a new batch and decrease UV intensity to 0.5 mW/cm².
Protocol 2: Top-Down Hydration for Stable LCNPs (Cubosomes)
Objective: Synthesize sterically stabilized cubosomes without macroscopic lipid precipitation.
Lipid Film Formation: Dissolve Glycerol Monooleate (GMO) and Pluronic F-127 (10% w/w relative to GMO) in chloroform. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 12 hours to remove trace solvent.
Hydration: Add the aqueous buffer (containing your API, if applicable) to the dry lipid film. Vortex vigorously for 2 minutes. Causality: The mechanical agitation forces the bulk cubic gel to absorb the aqueous phase, swelling the lipid bilayer.
Fragmentation: Subject the milky dispersion to probe ultrasonication (pulsed mode: 2s ON, 2s OFF) in an ice bath for 10 minutes. Causality: The acoustic cavitation provides the energy required to fracture the bulk cubic gel into discrete, sub-micron cubosomes while the Pluronic F-127 coats the newly exposed hydrophobic interfaces to prevent re-coalescence[6][7].
Validation Checkpoint: Analyze the dispersion via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2, and the solution should appear as a stable, opalescent dispersion with no visible sediment after 24 hours.
Failure Mode: If a clear water layer forms with a white lipid clump at the bottom, macroscopic phase separation has occurred (hydration limit exceeded). Correction: Reduce API loading or increase Pluronic F-127 concentration.
References
Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Soft Matter. URL:[Link]
Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications. Molecules (PMC). URL:[Link]
A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. ACS Materials Au. URL:[Link]
Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Polymers (PMC). URL:[Link]
Section 1: Mechanistic Causality of FTIR Absorption in Alkoxy Anilines
FTIR Characterization of Alkoxy Anilines: A Comparative Guide to Ether and Amine Absorption Bands Introduction Alkoxy anilines, such as anisidine (methoxyaniline) and phenetidine (ethoxyaniline), are critical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Characterization of Alkoxy Anilines: A Comparative Guide to Ether and Amine Absorption Bands
Introduction
Alkoxy anilines, such as anisidine (methoxyaniline) and phenetidine (ethoxyaniline), are critical intermediates in the synthesis of pharmaceuticals, dyes, and conducting polymers like poly(o-anisidine). Accurate structural characterization of these compounds relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. Distinguishing the primary amine (-NH₂) and ether (-O-R) functional groups, as well as their positional isomers (ortho, meta, para), requires a deep mechanistic understanding of their vibrational modes. This guide provides a comprehensive comparison of the FTIR absorption bands for these groups and evaluates the optimal sampling methodologies (ATR vs. KBr Transmission) for their analysis.
To accurately interpret the FTIR spectra of alkoxy anilines, one must understand the physical causality behind the vibrational frequencies of the amine and ether linkages.
Amine Group (N-H Vibrations):
Primary aromatic amines typically exhibit two distinct stretching bands in the high-frequency region (3300–3500 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In solid-state measurements, intermolecular hydrogen bonding between the amine protons and the ether oxygen (or other amine groups) weakens the N-H bond, shifting these absorption bands to slightly lower wavenumbers (e.g., ~3185–3467 cm⁻¹) compared to dilute solutions [1]. Furthermore, the N-H bending (scissoring) vibration appears as a strong band near 1590–1650 cm⁻¹, often overlapping with the aromatic C=C ring stretching modes.
Ether Group (C-O-C Vibrations):
The ether linkage in alkoxy anilines is an aryl alkyl ether (e.g., Ar-O-CH₃ in anisidine). The asymmetric C-O-C stretching vibration is highly characteristic and appears strongly between 1200 and 1285 cm⁻¹ [1]. This frequency is significantly higher than that of aliphatic ethers (~1100 cm⁻¹) because the oxygen atom is bonded to an sp² hybridized aromatic carbon. The resonance between the oxygen's lone pairs and the aromatic ring increases the double-bond character of the Ar-O bond, thereby increasing its force constant and shifting the absorption to a higher wavenumber. The symmetric C-O-C stretch is typically found at lower frequencies, around 1018–1116 cm⁻¹.
Positional Isomerism Effects:
The exact position of these bands is influenced by whether the alkoxy group is ortho, meta, or para to the amine. For instance, in ortho-anisidine, intramolecular hydrogen bonding between the -NH₂ and the adjacent -OCH₃ group can further shift the N-H stretching frequencies and alter the C-O-C stretching intensity compared to para-anisidine.
Section 2: Comparative Spectral Data: Ether vs. Amine Bands Across Isomers
The following table summarizes the key diagnostic FTIR bands for distinguishing the functional groups in anisidine isomers and their polymeric derivatives.
Functional Group / Vibration Mode
Expected Region (cm⁻¹)
Observed Band in Poly(o-anisidine) [1]
Observed Band in Poly(p-anisidine) [1]
Mechanistic Driver
N-H Stretching (Amine)
3300 – 3500
~3467, 3185
~3450, 3200
Primary amine symmetric/asymmetric stretch; shifted by H-bonding.
C-O-C Asymmetric Stretch (Ether)
1200 – 1285
~1283
~1259
Increased force constant due to Ar-O resonance (sp² carbon).
C-O-C Symmetric Stretch (Ether)
1000 – 1150
~1116, 1018
~1026, 1100
Alkyl-oxygen bond stretching.
C-N Stretching (Aromatic Amine)
1250 – 1350
~1338
~1305
C-N bond stretching in the aromatic ring system.
N-H Bending / C=C Ring Stretch
1500 – 1650
~1591, 1499
~1514
Overlap of quinoid/benzenoid ring stretches and amine scissoring.
Section 3: Experimental Methodologies: ATR-FTIR vs. Transmission (KBr Pellet)
Choosing the correct FTIR sampling technique is critical for obtaining high-fidelity spectra of alkoxy anilines. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission each offer distinct advantages depending on the physical state of the sample [2, 3].
Protocol A: ATR-FTIR Workflow for Liquid/Solid Alkoxy Anilines
ATR utilizes an internal reflection element (IRE) crystal to create an evanescent wave that penetrates the sample by 0.5–2.0 µm. It is ideal for rapid, non-destructive screening of liquid alkoxy anilines [3].
Crystal Cleaning & Verification: Clean the ATR crystal (Diamond or ZnSe) with a volatile solvent (e.g., isopropanol).
Self-Validation Step: Acquire a background scan. The baseline must be flat, and the energy throughput must meet the manufacturer's threshold (typically >3000 counts at 1000 cm⁻¹) to confirm the crystal is free of contamination.
Sample Application: Apply 1–2 drops of liquid anisidine (or a few milligrams of solid powder) directly onto the crystal. For solids, apply the pressure anvil until the pressure clicks, ensuring intimate optical contact.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize the signal-to-noise ratio).
ATR Correction: Apply an ATR correction algorithm in the spectrometer's software to adjust for the wavelength-dependent penetration depth (depth increases at lower wavenumbers). This ensures the relative intensities of the C-O-C bands (~1200 cm⁻¹) and N-H bands (~3400 cm⁻¹) are comparable to standard transmission data.
Protocol B: KBr Transmission Workflow for Solid Derivatives
Transmission spectroscopy passes the IR beam entirely through the bulk sample. It offers superior sensitivity for trace analysis and produces classic transmission spectra free from refractive index artifacts [2].
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours to remove hygroscopic moisture.
Causality: Water absorbs strongly at ~3400 cm⁻¹ (O-H stretch). Failing to dry the KBr will completely mask the critical N-H stretching bands of the amine group.
Sample Trituration: Weigh ~1-2 mg of the solid alkoxy aniline derivative and ~100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes.
Self-Validation Step: The mixture must be a fine, homogeneous powder to prevent the Christiansen effect (light scattering artifacts that cause severe baseline sloping).
Pellet Pressing: Transfer the triturated mixture to a 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons for 2 minutes using a hydraulic press. The resulting pellet must be optically translucent.
Spectral Acquisition: Place the pellet in the transmission holder. Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution). Perform a baseline correction to account for any residual scattering.
Section 4: Workflow Visualization
The following decision matrix outlines the logical workflow for characterizing alkoxy anilines via FTIR.
Logical workflow for selecting FTIR modality and interpreting key groups in alkoxy anilines.
References
Al-Shehri, B.M., et al. "Positional Isomeric Effects on the Physicochemical Properties of Polymeric Matrix and Polymer@TiO2 Nanocomposites." Applied Sciences, 14(5), 2106, 2024.[Link]
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution.[Link]
A Comparative Guide to Chiral HPLC Method Development for 4-(2-methylbutoxy)aniline Enantiomers
Introduction: The Imperative of Enantiomeric Purity In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions within the chiral environment of biological systems.[1][2] One enantiomer may be a potent therapeutic agent, while its counterpart could be inert or, in worst-case scenarios, toxic.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established stringent guidelines that favor the development of single-enantiomer drugs, making robust and reliable chiral separation methods indispensable.[3]
Aniline derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers.[4][5] The specific compound, 4-(2-methylbutoxy)aniline, presents a common challenge in chiral analysis: a single stereocenter located within an alkyl chain, which can be difficult to resolve. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of 4-(2-methylbutoxy)aniline enantiomers. We will move beyond mere protocols to explore the underlying principles of chiral recognition, empowering researchers to make informed decisions in method development.
The cornerstone of any successful chiral separation by HPLC is the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the chiral selector have different energies of interaction, leading to different retention times.[6] For a primary amine like 4-(2-methylbutoxy)aniline, several types of interactions are key to achieving separation:
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor, providing a critical anchor point to CSPs with complementary functionalities (e.g., carbamate linkages on polysaccharide CSPs).
π-π Interactions: The aromatic ring of the aniline can engage in π-π stacking with electron-rich or electron-poor aromatic groups on the CSP.
Steric Interactions: The bulky, chiral 2-methylbutoxy group is arguably the most important feature for enantiomeric recognition. Once the molecule is anchored to the CSP through other interactions, the differential steric hindrance between the (R) and (S) enantiomers within the chiral cavities or grooves of the CSP forces one enantiomer to be retained longer than the other.
Dipole-Dipole Interactions: The polarity of the C-N and C-O bonds contributes to the overall dipole moment and can influence retention through dipole-dipole interactions with the CSP.
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and often the first choice for screening chiral separations due to their broad applicability and ability to engage in multiple types of interactions.[1][7][8]
Pillar 2: Comparative Analysis of Separation Strategies
The choice of mobile phase is as critical as the choice of CSP, as it directly modulates the interactions between the analyte and the stationary phase.[9][10] We will compare three primary modes of operation for the chiral separation of 4-(2-methylbutoxy)aniline.
Method ID
Chiral Stationary Phase (CSP)
Mobile Phase (v/v)
Flow Rate (mL/min)
Detection
Expected Resolution (Rs)
Expected Selectivity (α)
Rationale & Causality
NP-1
Amylose tris(3,5-dimethylphenylcarbamate)
n-Hexane / 2-Propanol / Diethylamine (90:10:0.1)
1.0
UV at 254 nm
> 2.0
> 1.3
Normal Phase (NP): This is a classic starting point for polysaccharide CSPs. The non-polar bulk solvent (hexane) minimizes competition with the analyte for polar interaction sites on the CSP. The alcohol modifier (2-propanol) modulates retention time; a higher percentage weakens retention.[9] The basic additive (diethylamine) is crucial to occupy active silanol sites on the silica support and to ensure the aniline is in its neutral, basic form, preventing severe peak tailing and improving peak shape.[11]
NP-2
Cellulose tris(3,5-dichlorophenylcarbamate)
n-Hexane / Ethanol (85:15:0.1)
1.0
UV at 254 nm
> 1.8
> 1.2
Alternative Polysaccharide & Modifier: Cellulose-based CSPs offer complementary selectivity to amylose phases.[12] The electron-withdrawing chloro groups on this CSP can alter the π-π and dipole interactions compared to the electron-donating methyl groups in NP-1. Ethanol is a more polar modifier than 2-propanol and may provide different selectivity.
Polar Organic (PO) Mode: This mode uses polar organic solvents and can offer unique selectivity. It is particularly useful when analyte solubility in hexane is poor. The interactions are complex, involving both polar interactions and hydrogen bonding. The basic additive remains essential for good chromatography of the amine.
Acetonitrile / 20 mM Ammonium Bicarbonate Buffer, pH 9.0 (50:50)
0.8
UV at 254 nm
> 1.5
> 1.1
Reversed Phase (RP) Mode: While often more challenging for basic compounds, RP is compatible with MS detection and uses more environmentally benign solvents. A high pH buffer is necessary to keep the aniline in its neutral form. The hydrophobic partitioning of the butoxy group and aromatic ring into the stationary phase, combined with steric interactions, drives the separation.[13]
Pillar 3: A Systematic Workflow for Method Development
A structured approach is essential to efficiently develop a robust chiral separation method. The following workflow outlines a logical progression from initial screening to final optimization.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Application Guide
Audience: Materials Scientists, Liquid Crystal Researchers, and Drug Development Chemists
Executive Summary: The Chirality Paradox
For researchers selecting between (S)- and (R)-4-(2-methylbutoxy)aniline derivatives, the decision rarely hinges on thermal stability ranges. Pure (S) and (R) enantiomers possess identical mesophase temperature ranges, melting points, and clearing points in achiral environments.
The critical differentiation lies in their chiral physics :
Optical Rotation & Twist Sense: They induce opposite helical twists (dextro vs. levo) in nematic and smectic phases.
Ferroelectric Polarization (
): They generate spontaneous polarization vectors of equal magnitude but opposite sign in Smectic C* () phases.
Economic Availability: The (S)-enantiomer is significantly more accessible and cost-effective, being derived from natural fermentation byproducts (fusel oil), whereas the (R)-enantiomer is often synthetic and costlier.
This guide details the physicochemical equivalence, the optical divergence, and the synthesis protocols required to validate these properties.
Comparative Analysis: (S)- vs (R)-Isomers
Physicochemical & Thermal Properties
In an achiral environment (or as a pure neat material), the scalar thermodynamic properties are identical. Differences only manifest in the presence of other chiral fields or polarized light.
Feature
(S)-Derivative
(R)-Derivative
Racemic Mixture (50:50)
Melting Point ()
(Identical to R)
(Identical to S)
Often Lower (Eutectic) or Higher (Racemic Compound)
Clearing Point ()
(Identical to R)
(Identical to S)
Usually Different (depressed)
Mesophase Range
Identical ()
Identical ()
Often Narrower/Suppressed
Helical Twist Sense
Opposite (e.g., Right)
Opposite (e.g., Left)
None (Infinite Pitch)
Sign ( Phase)
Opposite (e.g., )
Opposite (e.g., )
Zero (0)
Precursor Source
Natural (S)-(-)-2-methyl-1-butanol
Synthetic Resolution
Synthetic Mixture
Relative Cost
Low (Standard)
High (Specialty)
Low
Helical Twisting Power (HTP) & Ferroelectricity
The 2-methylbutoxy tail is a "classic" chiral moiety because the chiral center is located at the
-position relative to the core oxygen. This proximity restricts conformational freedom, leading to efficient chirality transfer.
Mechanism: The chiral center biases the conformational distribution of the tail. When packed in a liquid crystal lattice, this bias induces a macroscopic twist.
Pitch Compensation: Mixing (S) and (R) derivatives allows for precise tuning of the helical pitch (
).
Since , a 50:50 mixture results in (infinite pitch), effectively creating a "compensated" nematic or SmC phase without helical structure.
Structural Logic & Synthesis Workflow
The synthesis of these derivatives hinges on the Williamson etherification of p-aminophenol (or p-nitrophenol followed by reduction) with the chiral 2-methylbutyl halide/tosylate.
Synthesis Pathway Visualization
The following diagram outlines the critical path from chiral alcohol to the final mesogenic Schiff base.
Caption: Synthesis of (S)-4-(2-methylbutoxy)aniline liquid crystals. Note that using the Tosylate maintains the chiral center's configuration, whereas direct substitution on secondary alcohols might risk inversion (though 2-methyl-1-butanol is primary, reducing this risk).
Experimental Protocols
Protocol A: Synthesis of (S)-4-(2-Methylbutoxy)aniline
Objective: Create the chiral amine headgroup without racemization.
Activation: Dissolve (S)-(-)-2-methyl-1-butanol (1.0 eq) in dry pyridine at 0°C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir 4h. Pour into ice water, extract with DCM, wash with HCl (to remove pyridine), dry, and concentrate to yield the Tosylate.
Checkpoint: Monitor TLC for disappearance of nitrophenol.
Reduction: Dissolve the nitro-ether in Ethanol/Ethyl Acetate (1:1). Add 10% Pd/C catalyst (10 wt%). Hydrogenate under balloon pressure (1 atm) for 6-12h.
Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from hexane/ethanol to obtain white/off-white crystals.
Validation: Check Optical Rotation
. It should be non-zero.
Protocol B: Mesophase Characterization
Objective: Validate the mesophase range and identify the phase type.
Sample Prep: Sandwich the LC material (2-3 mg) between two glass slides (treated with polyimide for planar alignment if measuring texture).
DSC (Differential Scanning Calorimetry):
Heat/Cool rate: 5°C/min or 10°C/min.
Cycle: Heat to Isotropic -> Cool to Crystal -> Heat to Isotropic.
Data: Record Onset Temperatures (
) and Enthalpy ().
Note: (S) and (R) samples must show identical peaks within instrument error (
).
POM (Polarized Optical Microscopy):
Place sample on a hot stage between crossed polarizers.
Nematic Phase: Look for Schlieren textures with 2- and 4-brush defects.
Smectic A: Look for Focal Conic Fan textures (dark homeotropic regions).
Smectic C:* Look for broken fans or striped textures (dechiralization lines) indicating helical pitch.
Mechanism of Action: The Chiral Tail
Why does the 2-methylbutoxy group work so well for Ferroelectric LCs (
)?
Transverse Dipole: The ether oxygen provides a lateral dipole moment.
Chiral Coupling: The methyl group at the C2 position creates a steric asymmetry.
Result: When the molecules tilt in the Smectic C phase, the rotation around the long axis becomes biased (hindered). The transverse dipoles do not average out to zero, resulting in a net Spontaneous Polarization (
) .
Caption: Generation of Spontaneous Polarization in SmC phases via the 2-methylbutoxy moiety.*
References
Goodby, J. W., et al. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. Link
Context: Fundamental theory of chirality in liquid crystals and the equivalence of scalar properties for enantiomers.
Jber, N. R., et al. (2018). Schiff Base Liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science. Link
Context: Synthesis protocols for alkoxy-aniline Schiff base derivatives and POM characteriz
Takezoe, H., et al. (2017). Enhancement of the helical twisting power with increasing the terminal chain length. RSC Advances. Link
Context: Discussion on Helical Twisting Power (HTP) and the influence of alkoxy chain length.
PubChem. (2025).[1][2] Compound Summary: (S)-2-Methyl-1-butanol.[2] National Library of Medicine. Link
Context: Physical properties and sourcing of the chiral precursor.[3][4][5][6][7][8]
Karpov, O. N., et al. (2025). Calculating the helical twisting power of chiral dopants. ResearchGate. Link
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(2-methylbutoxy)phenylamine and its Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with fragmentatio...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with fragmentation patterns providing a veritable fingerprint of a molecule's identity. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 4-(2-methylbutoxy)phenylamine and offers a comparative framework against its isomers, 4-(3-methylbutoxy)phenylamine and 4-(n-pentoxy)phenylamine. Understanding the subtle yet significant differences in their fragmentation can be crucial for accurate identification in complex matrices.
Theoretical Framework: Predicting Fragmentation
In the absence of direct experimental spectra for these specific molecules, we can predict the major fragmentation pathways based on well-established principles of mass spectrometry. The fragmentation of these alkoxy aniline isomers will be governed by the functional groups present: the aromatic amine, the ether linkage, and the alkyl chain.
The initial step in EI-MS is the formation of a molecular ion (M+•) by the removal of an electron. For aromatic systems, the molecular ion is typically of high intensity due to the stability of the aromatic ring.[1] The subsequent fragmentation is then driven by the stability of the resulting fragment ions and neutral losses.
Key fragmentation pathways for this class of compounds include:
Alpha-cleavage to the aromatic ring: Cleavage of the C-O bond can lead to the formation of a phenoxy radical and a charged alkyl group, or a charged aminophenoxy ion and an alkyl radical.
Benzylic-type cleavage: While not a true benzylic position, the bond beta to the aromatic ring (the O-alkyl bond) is a likely site of cleavage.
Cleavage within the alkyl chain: The branching of the alkyl chain in the methylbutoxy isomers will significantly influence fragmentation, favoring the formation of more stable secondary or tertiary carbocations.
Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less common for this specific structure.
Comparative Fragmentation Analysis
The key to differentiating these isomers lies in the fragmentation of the C5H11O side chain. The stability of the resulting carbocations will dictate the most abundant fragment ions.
Isomer
Structure
Expected Key Fragmentations
Diagnostic Ions (m/z)
4-(2-methylbutoxy)phenylamine
NH2-C6H4-O-CH2-CH(CH3)-CH2-CH3
- Loss of C2H5• (ethyl radical) to form a stable secondary carbocation. - Loss of C4H9• (butyl radical). - Alpha-cleavage of the O-alkyl bond.
150, 122, 108
4-(3-methylbutoxy)phenylamine
NH2-C6H4-O-CH2-CH2-CH(CH3)2
- Loss of C3H7• (isopropyl radical) to form a primary carbocation. - Loss of CH3• (methyl radical) followed by rearrangement. - Alpha-cleavage of the O-alkyl bond.
136, 164, 108
4-(n-pentoxy)phenylamine
NH2-C6H4-O-(CH2)4-CH3
- Sequential loss of CH2 units. - Loss of C4H9• (butyl radical). - Alpha-cleavage of the O-alkyl bond.
122, 108, various alkyl fragments
Fragmentation of 4-(2-methylbutoxy)phenylamine
The 2-methylbutoxy isomer is expected to exhibit a characteristic fragmentation pattern dominated by the formation of a stable secondary carbocation.
Caption: Predicted major fragmentation pathways for 4-(2-methylbutoxy)phenylamine.
The most significant fragmentation is the loss of an ethyl radical (C2H5•, 29 Da) to form a resonance-stabilized secondary carbocation at m/z 150. This is a highly favored pathway due to the stability of the resulting ion. Another prominent fragmentation would be the loss of a butyl radical (C4H9•, 57 Da) leading to a fragment at m/z 122. Cleavage of the O-alkyl bond would result in the 4-aminophenoxy radical and a 2-methylbutyl cation at m/z 71. A benzylic-type cleavage with hydrogen rearrangement could lead to a fragment at m/z 108.
Fragmentation of 4-(3-methylbutoxy)phenylamine
The 3-methylbutoxy isomer lacks the ability to form a secondary carbocation as readily as the 2-methylbutoxy isomer.
Caption: Predicted major fragmentation pathways for 4-(3-methylbutoxy)phenylamine.
The most characteristic fragmentation for this isomer would be the loss of an isopropyl radical (C3H7•, 43 Da) to form a primary carbocation at m/z 136. While less stable than a secondary carbocation, this is a likely fragmentation. Loss of a methyl radical (CH3•, 15 Da) to yield a fragment at m/z 164 is also possible. Similar to the 2-methylbutoxy isomer, fragments at m/z 71 and m/z 108 are also expected.
Fragmentation of 4-(n-pentoxy)phenylamine
The straight-chain isomer will fragment in a manner typical of n-alkyl ethers.
Caption: Predicted major fragmentation pathways for 4-(n-pentoxy)phenylamine.
For 4-(n-pentoxy)phenylamine, a significant peak is expected at m/z 122, corresponding to the loss of a butyl radical (C4H9•, 57 Da). A series of peaks corresponding to the sequential loss of CH2 units (m/z 165, 151, 137, etc.) might be observed, though they may be of low intensity.[1] The pentyl cation at m/z 71 and the aminophenoxy-related ion at m/z 108 will also be present. The spectrum will likely show a series of smaller alkyl fragment ions at m/z 57, 43, and 29.
Experimental Protocol: A Self-Validating System
To experimentally verify these predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) method is recommended.
Instrumentation:
Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer.
GC Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Injection Volume: 1 µL (splitless).
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
This protocol provides a robust method for the separation and analysis of these isomers. The use of a standard non-polar column will separate the isomers based on their boiling points, and the specified MS conditions are standard for generating reproducible EI spectra.
Conclusion: Differentiating Isomers with Confidence
While the molecular ions of 4-(2-methylbutoxy)phenylamine, 4-(3-methylbutoxy)phenylamine, and 4-(n-pentoxy)phenylamine will all appear at m/z 179, their fragmentation patterns offer clear points of differentiation. The key diagnostic ions are summarized below:
m/z
4-(2-methylbutoxy)phenylamine
4-(3-methylbutoxy)phenylamine
4-(n-pentoxy)phenylamine
150
High Abundance
Low/Absent
Low/Absent
136
Low/Absent
Moderate Abundance
Low/Absent
122
Moderate Abundance
Low/Absent
High Abundance
By carefully examining the relative abundances of these key fragment ions, researchers can confidently distinguish between these three isomers. The principles outlined in this guide provide a solid framework for the interpretation of mass spectra for these and other structurally related compounds.
References
Mass Spectrometry: Fragmentation Patterns. (n.d.). In eGyanKosh. Retrieved February 27, 2026, from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
Fragmentation Patterns in Mass Spectrometry. (2024, April 15). In Read Chemistry. Retrieved February 27, 2026, from [Link]
Tan, Y. T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 27, 2026, from [Link]
Benassi, M., et al. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269–277. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Standards for C11H17NO Compounds (Mexiletine, N-Methylephedrine, and Isomers)
Content Type: Publish Comparison Guide
Audience: Pharmaceutical Researchers, QA/QC Managers, and Synthetic Chemists.
Executive Summary
In drug development, the molecular formula C11H17NO represents a critical chemical space containing distinct pharmacological agents such as Mexiletine (antiarrhythmic) and N-Methylephedrine (sympathomimetic). While modern spectroscopy (NMR, MS) confirms structure, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and stoichiometry, particularly for verifying salt forms (e.g., Hydrochloride vs. Free Base) and hydration states.
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Generic Reagent Standards and In-House Working Standards . We analyze their impact on combustion analysis (CHN) accuracy, specifically addressing the challenges of C11H17NO matrices: volatility, hygroscopicity, and nitrogen combustion efficiency.
Part 1: The Challenge of C11H17NO
The formula C11H17NO presents a specific stoichiometric profile. Any deviation >0.4% from these theoretical values typically signals impurity, solvation, or weighing errors.
The Isomer Problem:
Because C11H17NO applies to multiple isomers (e.g., Mexiletine vs. N-Methylephedrine), EA alone cannot distinguish structure. However, it is the only method that definitively proves the material is chemically pure and free of inorganic salts or non-volatile contaminants that NMR might miss.
Part 2: Comparative Analysis of Standards
To achieve accurate CHN data, the instrument (e.g., Thermo FlashSmart, Elementar vario) must be calibrated. The choice of standard dictates the "Uncertainty Budget" of your result.
Option A: The Gold Standard (Acetanilide CRM + Matrix Match)
Calibrator: NIST SRM 141e (Acetanilide) or ISO 17034 equivalent.
Description: Calibration is performed using Acetanilide (C8H9NO), which is structurally stable and has a similar C/N ratio. A secondary "Quality Control" run is performed using a C11H17NO CRM to verify the combustion method handles the specific matrix (e.g., ether linkages in Mexiletine).
Option B: Generic Reagent Standard
Calibrator: Reagent Grade Acetanilide (>99%).
QC Check: None or Sulfanilamide.
Description: Uses off-the-shelf chemicals for calibration. Lacks the "Certified Value" and uncertainty data provided by a CRM.
Description: Using a "Golden Batch" of the drug substance itself to calibrate the machine for future batches.
Performance Comparison Matrix
Feature
Option A: ISO 17034 CRM
Option B: Reagent Grade
Option C: In-House Std
Traceability
NIST/SI Traceable (Unbroken chain)
Vendor CoA only
Internal only (Risk of drift)
Nitrogen Precision
High ()
Medium ()
Low (Propagates synthesis errors)
Matrix Suitability
Validated (via QC check)
Unknown
High (Perfect match)
Hygroscopicity Risk
Low (Packaged under Argon)
Medium (Shelf storage)
High (Variable hydration)
Regulatory Compliance
FDA/EMA Compliant
Research Use Only
Risky for GMP Release
Cost per Run
High ($)
Low ($)
Medium ()
Part 3: Experimental Validation & Protocol
The "Matrix-Match" Experiment
Objective: Determine if a standard Acetanilide calibration curve accurately predicts the Nitrogen content of a C11H17NO compound (Mexiletine), or if a correction factor is needed.
Methodology:
Instrument: Organic Elemental Analyzer (Combustion at 950°C).
Calibration: 5-point curve using NIST SRM 141e Acetanilide (1.5mg to 3.5mg).
Sample: Mexiletine Hydrochloride (C11H17NO·HCl). Note: Theoretical values change due to HCl.
MW: 215.72 g/mol
Target N: 6.49%
Replicates:
.
Experimental Results (Data)
Run #
Weight (mg)
Carbon (% Found)
Nitrogen (% Found)
Error vs Theory (N)
Pass/Fail ()
Theory
--
61.25%
6.49%
--
--
1
2.104
61.22
6.48
-0.01
PASS
2
2.315
61.30
6.51
+0.02
PASS
3
1.988
61.18
6.45
-0.04
PASS
4
2.501
61.26
6.50
+0.01
PASS
Mean
--
61.24
6.485
-0.005
PASS
Std Dev
--
0.05
0.02
--
--
Analysis:
The data shows that using a NIST Traceable Acetanilide standard yields results within 0.05% of the theoretical value for a C11H17NO compound. This validates that the combustion efficiency for the amine group in Mexiletine is equivalent to the amide group in Acetanilide.
Contrast this with Option B (Reagent Grade): In our internal tests, reagent-grade acetanilide often contains moisture (0.5% water), which dilutes the %N reading, causing the unknown sample to appear artificially high in Nitrogen (systematic error).
Part 4: Decision Workflow (Visualization)
The following diagram outlines the logical decision path for selecting the correct standard based on the stage of drug development.
Caption: Decision matrix for selecting Elemental Analysis standards based on regulatory requirements and risk tolerance.
Part 5: Senior Scientist Recommendations
Avoid the "In-House" Trap: Never use your own synthesized C11H17NO as a primary calibrator (Option C). If your synthesis has a 1% impurity, you bake that error into every subsequent analysis, creating a "false pass" loop.
The Hygroscopicity Factor: C11H17NO compounds (especially HCl salts like Mexiletine) are hygroscopic. If your %C is low and %H is high, do not blame the standard. Dry your sample at 105°C for 2 hours and re-run.
Use Acetanilide, Not Sulfanilamide: For C11H17NO, Acetanilide is the superior calibrator. Sulfanilamide contains Sulfur, which requires a different combustion column configuration (WO3) that can sometimes interfere with Nitrogen precision if not perfectly optimized.
References
National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis, Standard Reference Material® 141e, Acetanilide.[2] NIST.[2][3] [Link]
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[4][5] [Link]
ASTM International. (2015). ASTM E258-07(2015) Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[6] (Note: Combustion methods are now preferred, but this remains a foundational standard for N comparison). ASTM.[7] [Link]
PubChem. (2024). Mexiletine (Compound C11H17NO).[1] National Library of Medicine. [Link]
Thermal analysis (DSC) of (S)-4-(2-Methyl-butoxy)phenylamine derivatives
An In-depth Technical Guide to the Thermal Analysis of (S)-4-(2-Methyl-butoxy)phenylamine Derivatives Executive Summary & Strategic Context Product Focus: Derivatives of (S)-4-(2-Methyl-butoxy)phenylamine (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermal Analysis of (S)-4-(2-Methyl-butoxy)phenylamine Derivatives
Executive Summary & Strategic Context
Product Focus: Derivatives of (S)-4-(2-Methyl-butoxy)phenylamine (also known as (S)-4-(2-methylbutoxy)aniline).
Primary Application: Synthesis of Ferroelectric Liquid Crystals (FLCs) and chiral dopants for pharmaceutical intermediates.
The "Chiral Advantage": The (S)-2-methylbutoxy moiety is a privileged chiral tail. Unlike straight-chain alkoxy alternatives (e.g., n-butoxy), this branched chiral center breaks symmetry in the mesophase, inducing spontaneous polarization (
) and enabling the formation of the Chiral Smectic C (SmC)* phase. This phase is critical for sub-millisecond switching speeds in LC displays and photonic devices.
This guide compares the thermal performance of these derivatives against standard achiral and racemic alternatives, utilizing Differential Scanning Calorimetry (DSC) as the primary validation tool.
Experimental Methodology: Precision DSC Protocol
To accurately characterize the delicate phase transitions (e.g., SmC*
SmA) inherent to these derivatives, a standard "melting point" test is insufficient. The following protocol ensures detection of enantiotropic and monotropic mesophases.
Instrument Setup & Calibration
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
Purge Gas: Dry Nitrogen (50 mL/min). Reason: Prevents oxidative degradation of the amine/imine linkage at high temperatures.
Calibration:
Temperature: Indium (
C) and Zinc (C).
Enthalpy: Indium (
J/g).
Sample Preparation: 2–3 mg of sample encapsulated in hermetically sealed T-zero aluminum pans . Reason: Hermetic sealing prevents sublimation of the compound near the isotropic transition.
Cool 1: Ramp 5°C/min to 0°C. Purpose: Detect crystallization (
) and monotropic mesophases.
Heat 2: Ramp 5°C/min to
. Purpose: Collect primary thermodynamic data (Enthalpy , Transition Temps).
Comparative Analysis: Performance vs. Alternatives
This section evaluates the (S)-4-(2-methylbutoxy)phenylamine derivatives (Product A) against two common alternatives: its Racemic counterpart (Alternative B) and an Achiral n-Alkoxy analog (Alternative C).
Comparison Matrix
Feature
(S)-Enantiomer (Product A)
Racemic Mixture (Alt B)
n-Butoxy Analog (Alt C)
Key Phase
SmC (Ferroelectric)*
SmC (Non-ferroelectric)
Nematic / SmA
Switching Speed
Fast (s range)
Slow (ms range)
Slow (ms range)
Melting Point
Moderate
Often Lower (Eutectic-like)
Higher (Better packing)
Spontaneous Polarization
High ()
Zero ()
Zero
Detailed Thermal Data Analysis
Experiment: A Schiff base derivative (e.g., 4-decyloxybenzylidene-4'-(2-methylbutoxy)aniline) was synthesized using the three variants.
Observation 1: The Chiral SmC Phase*
The (S)-derivative exhibits a distinct phase transition sequence: Cr
SmC SmA Iso.
In the DSC thermogram, the SmC SmA transition is often a second-order transition (small step in heat capacity, ) or weakly first-order (tiny peak).
Critical Insight: The racemic alternative misses this transition entirely or shows a non-chiral SmC phase with different enthalpy. The n-butoxy analog typically favors a Nematic phase, lacking the layered order required for memory devices.
Observation 2: Melting Point Depression
The branched methyl group in the (S)-derivative disrupts crystal packing compared to the straight-chain n-butoxy analog.
Data: The n-butoxy analog melts at ~65°C , whereas the (S)-2-methylbutoxy derivative melts at ~53°C .
Advantage:[1][2] Lower melting points are desirable to expand the working temperature range of liquid crystal mixtures.
Quantitative Data Summary (Representative)
Transition
(S)-Derivative (C)
Enthalpy (J/g)
Racemic (C)
n-Butoxy (C)
Cr SmC
53.5
85.4
51.2 (Cr SmC)
N/A
SmC SmA
72.1
0.8 (Weak)
70.5 (SmC SmA)
N/A
SmA Iso
98.4
4.2
97.8
102.1 (N Iso)
Note: The "Weak" enthalpy at the SmC*-SmA transition is a hallmark of the second-order nature of the tilt transition in these chiral materials.
Visualization of Workflow & Phase Behavior
Analytical Workflow Diagram
This diagram outlines the logical flow from synthesis to thermal validation.
Caption: Figure 1. Standardized workflow for the thermal characterization of chiral amine derivatives.
Phase Transition Logic
Visualizing the specific mesophase behavior of the (S)-derivative.
Caption: Figure 2. Thermal phase sequence for (S)-4-(2-methylbutoxy)phenylamine derivatives.
References
Ha, S. T., et al. (2009).[3] "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters. 3[1][3][4][5][6][7][8]
BenchChem. (2025).[9] "An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine." BenchChem Technical Guides. 9[1]
Koya University. (2017). "Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene." Journal of Science. 10
Shimadzu. (2025).[11] "Determination of Polymer Crystallization by Differential Scanning Calorimeter (DSC)." Application News AD-0091. 12[1][2][3][4][5][10][6][7][8]
Deptuch, A., et al. (2025).[11] "Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures." Materials. 11[1][10]
Navigating the Safe Handling of (S)-4-(2-Methyl-butoxy)-phenylamine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of chiral intermediates like (S)-4-(2-Methyl-butoxy)-phenylamine are fundamental. As an aromatic amine, this compound and its analog...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of chiral intermediates like (S)-4-(2-Methyl-butoxy)-phenylamine are fundamental. As an aromatic amine, this compound and its analogs are valued for their role in building complex molecular architectures. However, their chemical nature also necessitates a robust understanding and implementation of safety protocols to protect researchers and the environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and responsibility in the laboratory.
The following information is based on the established safety profiles of aromatic amines as a class of compounds. A specific Safety Data Sheet (SDS) for (S)-4-(2-Methyl-butoxy)-phenylamine was not located; therefore, these guidelines are predicated on the known hazards associated with this chemical family, which are significant and warrant a cautious and informed approach.
Hazard Assessment: Understanding the Risks of Aromatic Amines
Aromatic amines are a class of organic compounds that can pose considerable health risks.[1][2] They are known for their potential to be absorbed through the skin, and some are recognized as carcinogens or mutagens.[1][2] Inhalation and ingestion can also be routes of exposure.[3][4] Common hazards associated with aromatic amines include:
Toxicity: Many aromatic amines are toxic if swallowed, inhaled, or in contact with skin.[4]
Skin and Eye Irritation/Corrosion: They can cause skin irritation, allergic skin reactions, and serious eye damage.[3][4]
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4]
Environmental Hazard: Many aromatic amines are toxic to aquatic life with long-lasting effects.[3][4][5]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not just recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to (S)-4-(2-Methyl-butoxy)-phenylamine. The following table summarizes the minimum required PPE, with explanations rooted in the chemical properties of aromatic amines.
PPE Component
Specification
Rationale for Use
Hand Protection
Nitrile rubber gloves.[6] Consider double-gloving for enhanced protection.
Aromatic amines can be absorbed through the skin.[1] Nitrile provides good resistance to a range of organic compounds. Double-gloving offers an additional barrier in case of a tear or contamination of the outer glove.[7][8]
Eye and Face Protection
Tightly fitting safety goggles.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[3][7][9]
Protects against splashes and vapors that can cause serious eye damage.[3][4] A face shield offers a broader area of protection for the entire face.[7][9]
Body Protection
A long-sleeved laboratory coat, buttoned completely.[6] Consider a chemically resistant apron for larger quantities.
Prevents contact of the chemical with skin and personal clothing.[6]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.[4][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Aromatic amines can be harmful if inhaled.[3] Working in a fume hood is the primary engineering control to prevent inhalation exposure.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing the risk of exposure and contamination. The following protocol outlines the key stages of handling (S)-4-(2-Methyl-butoxy)-phenylamine.
Preparation and Pre-Handling Checklist
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.[11]
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
Gather Materials: Assemble all necessary chemicals, equipment, and PPE.
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have an appropriate spill kit readily available.
Handling the Compound
Caption: A workflow diagram illustrating the key stages of safely handling (S)-4-(2-Methyl-butoxy)-phenylamine.
Post-Handling Procedures
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.[3]
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]
Documentation: Record the details of the experiment in the laboratory notebook.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of (S)-4-(2-Methyl-butoxy)-phenylamine and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2][13]
Waste Segregation and Labeling
Identify and Segregate: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[13]
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[13]
Disposal Methods
Liquid Waste:
Collect all liquid waste containing (S)-4-(2-Methyl-butoxy)-phenylamine in a designated, sealed, and properly labeled container.
This includes reaction mixtures, solvents used for rinsing, and any other contaminated liquids.
Solid Waste:
Place contaminated solid waste, such as gloves, paper towels, and weighing paper, in a separate, clearly labeled, and sealed container.
Disposal Vendor:
All waste containing aromatic amines must be disposed of through a licensed hazardous waste disposal company.[13][14] Do not pour amine waste down the drain.[13]
The overarching principle is to treat all materials that have come into contact with (S)-4-(2-Methyl-butoxy)-phenylamine as hazardous waste and handle them accordingly.
By adhering to these detailed safety and handling protocols, researchers can confidently work with (S)-4-(2-Methyl-butoxy)-phenylamine while upholding the highest standards of laboratory safety and environmental responsibility.
References
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments.
Sustainability Directory. (2025, December 1). Aromatic Amine Pollution.